Product packaging for 7-Methyldecanoic acid(Cat. No.:CAS No. 116496-50-5)

7-Methyldecanoic acid

Cat. No.: B15398845
CAS No.: 116496-50-5
M. Wt: 186.29 g/mol
InChI Key: YEHCRJVIRISVRJ-UHFFFAOYSA-N
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Description

7-Methyldecanoic acid is a saturated branched-chain fatty acid with the molecular formula C11H22O2. This compound is of significant interest in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Researchers utilize this compound and its isomers as model substrates in enzymatic studies. Investigations with Candida rugosa lipase (CRL) have demonstrated that the enzyme exhibits high enantioselectivity even for carboxylic acids with a methyl branch located remotely from the carboxyl group, such as at the 7th or 8th carbon, facilitating the preparation of enantiomerically pure compounds . Furthermore, studies on related medium-chain fatty acids, such as Decanoic Acid (DA), have revealed substantial anti-tumor potential. Research in hepatocellular carcinoma (HCC) models indicates that DA can suppress tumor growth and lung metastasis by targeting the HGF/c-Met signaling pathway. Specifically, DA was shown to inhibit the constitutive and HGF-induced phosphorylation of c-Met and its downstream effectors like Akt and ERK, thereby inducing apoptotic cell death . These findings highlight the broader research value of branched and medium-chain fatty acids in developing novel therapeutic strategies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B15398845 7-Methyldecanoic acid CAS No. 116496-50-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116496-50-5

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

7-methyldecanoic acid

InChI

InChI=1S/C11H22O2/c1-3-7-10(2)8-5-4-6-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)

InChI Key

YEHCRJVIRISVRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Presence of 7-Methyldecanoic Acid in the Insect World: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Methyl-Branched Fatty Acids in Insects for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids found throughout the biological world, playing crucial roles in membrane fluidity, energy storage, and chemical communication. In insects, these molecules are of particular interest due to their prevalence in cuticular lipids, where they contribute to desiccation resistance, and their function as pheromones, mediating complex behaviors such as mating and aggregation. This technical guide delves into the natural occurrence of a specific methyl-branched fatty acid, 7-methyldecanoic acid, within the insect kingdom. While direct evidence for the widespread presence of this compound remains elusive in the current body of scientific literature, this guide will provide a comprehensive overview of the broader context of methyl-branched fatty acids in insects, including their biosynthesis, analytical methodologies, and known biological functions. This information serves as a foundational resource for researchers investigating the chemical ecology of insects and for professionals in drug development exploring novel targets and bioactive compounds.

Natural Occurrence and Quantitative Data

To illustrate the typical presentation of quantitative data for methyl-branched fatty acids in insects, the following table provides representative data for other, well-documented compounds. It is crucial to note that the data presented below does not include this compound due to the lack of available quantitative studies. This table serves as a template for how such data would be structured if it were available.

Insect Species (Order)Tissue/SourceMethyl-Branched Fatty AcidQuantity (µg/g or other units)Reference
Blattella germanica (Blattodea)Cuticle3,11-Dimethylnonacosan-2-onePresent[2]
Musca domestica (Diptera)Cuticle(Z)-9-TricosenePresent[2]
Various Lepidoptera speciesPheromone GlandVarious methyl-branched hydrocarbonsVaries by species[2][3]
Various Coleoptera speciesPheromone GlandVarious methyl-branched pheromonesVaries by species[2]

Biosynthesis of Methyl-Branched Fatty Acids in Insects

The biosynthesis of methyl-branched hydrocarbons and their fatty acid precursors in insects is a complex process that occurs primarily in specialized cells called oenocytes[1]. The pathway is analogous to vertebrate fatty acid biosynthesis but with the key addition of incorporating a methyl group. The process begins with a primer, typically a short-chain acyl-CoA, and involves the iterative addition of two-carbon units from malonyl-CoA. The introduction of a methyl branch is achieved through the substitution of a malonyl-CoA with a methylmalonyl-CoA during the elongation process[1]. The stereochemistry of the methyl branch is thought to be determined by a stereoselective reduction step catalyzed by the enoyl-ACP reductase domain of the fatty acid synthase (FAS)[1].

Biosynthesis_of_Methyl_Branched_Fatty_Acids AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA FAS Fatty Acid Synthase (FAS) Complex MalonylCoA->FAS MethylmalonylCoA->FAS Elongation Chain Elongation FAS->Elongation Incorporation StraightFA Straight-Chain Fatty Acyl-CoA FAS->StraightFA Reduction Reduction (Enoyl-ACP Reductase) Elongation->Reduction Reduction->Elongation BranchedFA Methyl-Branched Fatty Acyl-CoA Reduction->BranchedFA Decarbonylation Decarbonylation / Modification BranchedFA->Decarbonylation Hydrocarbons Methyl-Branched Hydrocarbons Decarbonylation->Hydrocarbons Pheromones Pheromones / Cuticular Lipids Hydrocarbons->Pheromones

General biosynthetic pathway of methyl-branched fatty acids in insects.

Experimental Protocols

The identification and quantification of branched-chain fatty acids in insect samples typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following is a representative protocol synthesized from various methodologies for the analysis of fatty acids from insect tissues[4][5][6][7].

Protocol: Extraction and Analysis of Branched-Chain Fatty Acids from Insect Samples

  • Sample Preparation:

    • Excise the tissue of interest (e.g., pheromone glands, cuticle, whole body) from the insect. For cuticular lipids, a surface wash with a non-polar solvent like hexane for a short duration (e.g., 5 minutes) is often employed to minimize internal lipid extraction[8].

    • Record the wet weight of the tissue or the number of individuals.

    • Homogenize the tissue in a suitable solvent system. A common choice is a chloroform:methanol mixture (e.g., 2:1 v/v)[9]. For smaller samples, direct extraction in the analysis vial may be possible.

  • Lipid Extraction (Folch Method or similar):

    • To the homogenate, add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of approximately 8:4:3, considering the water content of the tissue.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a methylation reagent. A common and effective reagent is boron trifluoride in methanol (BF3-methanol) or methanolic HCl[6].

    • Heat the sample at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 10-60 minutes) to ensure complete methylation.

    • After cooling, add water and extract the FAMEs with a non-polar solvent such as hexane.

    • Collect the upper hexane layer containing the FAMEs and concentrate it under nitrogen if necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject an aliquot of the FAMEs extract into a GC-MS system.

    • Gas Chromatograph Conditions (Representative):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 5-10°C/min).

    • Mass Spectrometer Conditions (Representative):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A mass-to-charge ratio (m/z) range appropriate for detecting FAMEs (e.g., m/z 40-550).

    • Identification: Identify the methyl-branched FAMEs based on their retention times and comparison of their mass spectra to known standards or mass spectral libraries (e.g., NIST, Wiley). The characteristic fragmentation patterns of methyl-branched esters can aid in determining the branch position.

    • Quantification: For quantitative analysis, an internal standard (a fatty acid not expected to be in the sample, e.g., heptadecanoic acid) should be added at the beginning of the extraction process. The quantity of the target analyte is determined by comparing its peak area to that of the internal standard.

Experimental_Workflow Sample Insect Sample (Tissue/Whole Body) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis Identification Compound Identification (Retention Time, Mass Spectra) DataAnalysis->Identification Quantification Quantification (Internal Standard) DataAnalysis->Quantification Results Results Identification->Results Quantification->Results

Generalized workflow for the analysis of branched-chain fatty acids in insects.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing signaling pathways directly activated by this compound or other methyl-branched fatty acids in insects. Fatty acids, in general, can act as signaling molecules or precursors to signaling molecules (e.g., eicosanoids) that are involved in various physiological processes, including immunity and reproduction[10]. However, the specific roles of methyl-branched fatty acids in intracellular signaling in insects remain an area for future research.

Conclusion

While the specific natural occurrence of this compound in insects is not yet documented in scientific literature, the study of methyl-branched fatty acids as a class provides a rich field of investigation. These compounds are integral to the chemical biology of insects, serving critical functions in both their protective cuticular layer and their complex systems of chemical communication. The methodologies for their extraction and analysis are well-established, providing a clear path for future research to explore the presence and potential roles of less common BCFAs like this compound. Further investigation into the biosynthesis and physiological functions of these molecules holds the potential to uncover novel biological activities and may provide new avenues for the development of targeted pest management strategies and other biotechnological applications. Researchers are encouraged to employ the outlined protocols to explore the lipid profiles of a wider range of insect species to potentially identify and quantify this compound and elucidate its biological significance.

References

An In-depth Technical Guide on the Biosynthesis of 7-Methyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyldecanoic acid is a mid-chain branched-chain fatty acid (BCFA) with a methyl group at the C7 position. Unlike the more common iso and anteiso BCFAs, which are initiated from branched-chain amino acid-derived primers, the biosynthesis of this compound is hypothesized to proceed via a post-synthesis modification of a pre-existing fatty acid backbone. This pathway is analogous to the well-characterized biosynthesis of tuberculostearic acid (10-methyloctadecanoic acid) in Mycobacterium species. The core of this pathway involves the action of an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that introduces a methyl group onto an unsaturated fatty acid precursor, followed by a reduction step. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, including detailed experimental protocols for its analysis and a summary of the available, albeit limited, quantitative data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is not initiated by a branched-chain primer derived from amino acids like leucine, isoleucine, or valine, which is the canonical pathway for iso and anteiso fatty acid synthesis. Instead, the methyl branch is introduced onto a pre-existing unsaturated fatty acid chain. This mechanism is well-documented for tuberculostearic acid and is the most plausible pathway for this compound.[1][2][3][4]

The proposed pathway can be broken down into the following key steps:

  • De novo synthesis of an unsaturated decanoic acid precursor: The pathway begins with the standard fatty acid synthesis (FAS) machinery to produce a 10-carbon unsaturated fatty acid. The exact position of the double bond in the precursor for this compound is yet to be definitively established but is likely positioned to accept the methyl group at the C7 position.

  • Methylation by a SAM-dependent methyltransferase: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the unsaturated carbon-carbon bond of the decanoic acid precursor. This enzymatic reaction is the hallmark of this pathway and is responsible for the introduction of the methyl branch.[1][2][3][5] In the case of tuberculostearic acid, the enzyme responsible is a methyltransferase designated as BfaB or Cfa.[1][2][3] A homologous enzyme is proposed to be involved in this compound synthesis.

  • Reduction of the intermediate: The methylated intermediate, which may contain a double bond or a cyclopropane ring, is then reduced by an oxidoreductase, likely an FAD-binding enzyme, to yield the final saturated this compound.[2][3] In the tuberculostearic acid pathway, this enzyme is denoted as BfaA.[2][3]

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis_of_7_Methyldecanoic_Acid cluster_0 Fatty Acid Synthase (FAS) cluster_1 Methylation & Reduction Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Unsaturated_Decanoyl-ACP Unsaturated Decanoyl-ACP Malonyl-CoA->Unsaturated_Decanoyl-ACP FAS Methylated_Intermediate Methylated Intermediate Unsaturated_Decanoyl-ACP->Methylated_Intermediate SAM -> SAH SAM S-Adenosyl- methionine Methyltransferase Methyltransferase (e.g., BfaB/Cfa homolog) SAM->Methyltransferase Methyltransferase->Methylated_Intermediate 7-Methyldecanoyl-ACP 7-Methyldecanoyl-ACP Methylated_Intermediate->7-Methyldecanoyl-ACP NAD(P)H -> NAD(P)+ Oxidoreductase Oxidoreductase (e.g., BfaA homolog) Oxidoreductase->7-Methyldecanoyl-ACP 7-Methyldecanoic_Acid This compound 7-Methyldecanoyl-ACP->7-Methyldecanoic_Acid Thioesterase

Caption: Proposed biosynthesis of this compound.

Quantitative Data

Quantitative data specifically for the biosynthesis of this compound is scarce in the publicly available literature. However, data from studies on the analogous tuberculostearic acid pathway and general branched-chain fatty acid analysis can provide some context.

ParameterOrganism/EnzymeValueReference
Enzyme Substrate Mycobacterium tuberculosis BfaB (methyltransferase)Oleoyl-ACP[2][3]
Methyl Donor S-Adenosyl-L-methionine (SAM)-[1][2][3]
Enzyme Cofactor Mycobacterium tuberculosis BfaA (oxidoreductase)FAD[2][3]
Typical BCFA content in bacteria Various bacteriaCan be a major component of membrane fatty acidsGeneral knowledge
Relative abundance of TBSA in Mycobacterium Mycobacterium tuberculosisCan comprise up to 20% of total fatty acids[2]

Experimental Protocols

Extraction and Derivatization of this compound from Bacterial Cultures

This protocol is adapted from established methods for the analysis of bacterial fatty acids.

Materials:

  • Bacterial cell culture

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF3-methanol (14% w/v) or HCl-methanol (5% v/v)

  • Hexane

  • Saturated NaCl solution

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with 0.9% NaCl solution and re-centrifuge.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).

    • Add the internal standard at a known concentration.

    • Vortex vigorously for 15 minutes.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

    • Vortex again and centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

    • Dry the chloroform extract under a stream of nitrogen.

  • Saponification and Methylation:

    • To the dried lipid extract, add 0.5 M NaOH in methanol.

    • Heat at 100°C for 5 minutes.

    • Cool and add BF3-methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool and add saturated NaCl solution and hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS: Transfer the final hexane extract to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Methyl Ester

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

  • Scan Mode: Full scan

Data Analysis:

  • Identify the 7-methyldecanoate methyl ester peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for analyzing this compound and the logical relationship between the key components of its biosynthesis.

Experimental_Workflow Start Start Bacterial_Culture Bacterial Culture Start->Bacterial_Culture Cell_Harvesting Cell Harvesting Bacterial_Culture->Cell_Harvesting Lipid_Extraction Lipid Extraction Cell_Harvesting->Lipid_Extraction Derivatization Saponification & Methylation to FAMEs Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound analysis.

Logical_Relationships Unsaturated_Precursor Unsaturated C10 Fatty Acid Methyltransferase Methyltransferase Unsaturated_Precursor->Methyltransferase SAM S-Adenosyl-methionine SAM->Methyltransferase Oxidoreductase Oxidoreductase Methyltransferase->Oxidoreductase 7-Methyldecanoic_Acid This compound Oxidoreductase->7-Methyldecanoic_Acid

Caption: Logical relationships in this compound biosynthesis.

Conclusion

The biosynthesis of this compound represents a fascinating deviation from the standard pathways of branched-chain fatty acid synthesis. The proposed mechanism, involving the post-synthesis modification of an unsaturated fatty acid precursor by a SAM-dependent methyltransferase and subsequent reduction, highlights a key route for the generation of mid-chain branched fatty acids in bacteria. While direct quantitative data for this specific molecule remains elusive, the well-studied biosynthesis of tuberculostearic acid provides a robust model. Further research is needed to identify and characterize the specific enzymes involved in the synthesis of this compound and to quantify the kinetics and regulation of this pathway. The experimental protocols provided herein offer a solid foundation for researchers to investigate the presence and production of this and other mid-chain branched fatty acids in various biological systems.

References

The Unseen Architects: A Technical Guide to the Biological Activity of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of aliphatic carboxylic acids characterized by the presence of one or more methyl groups along their carbon chain. Predominantly saturated, they are broadly classified into iso series, with a methyl branch at the penultimate carbon, and anteiso series, with a methyl group at the antepenultimate carbon. While less abundant than their straight-chain counterparts, BCFAs are integral components of cell membranes in certain bacteria and are present in various foods, including dairy products and ruminant meat. Emerging research has unveiled a surprising array of biological activities for these molecules, positioning them as potential modulators of key physiological and pathological processes. This technical guide provides an in-depth exploration of the biological activities of BCFAs, focusing on their mechanisms of action, quantitative effects, and the experimental protocols used to elucidate their functions.

Core Biological Activities of Branched-Chain Fatty Acids

BCFAs exert a range of biological effects, including anti-inflammatory, anticancer, and metabolic regulatory activities. These effects are primarily mediated through their interaction with nuclear receptors, modulation of signaling pathways, and influence on the gut microbiota.

Anti-inflammatory Activity

BCFAs have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Phytanic acid, a prominent BCFA, has been shown to suppress the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines.[1] This inhibition is thought to occur through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which can interfere with NF-κB signaling.[2][3]

Anticancer Activity

Several BCFAs exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of histone deacetylase (HDAC). Butyrate, a short-chain fatty acid that can be branched, is a well-established HDAC inhibitor with an IC50 value of 0.09 mM in HT-29 human colon carcinoma cells.[4] HDAC inhibition leads to changes in chromatin structure and the expression of genes involved in cell cycle arrest and apoptosis.[5][6]

Metabolic Regulation

BCFAs, particularly phytanic acid and its metabolite pristanic acid, are significant regulators of lipid and glucose metabolism. They act as natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[7] Pristanic acid is a potent activator of PPARα, with significant induction observed at concentrations as low as 1 µM. Phytanic acid also activates PPARα and can activate all three RXR subtypes. The activation of these nuclear receptors leads to the transcriptional regulation of genes involved in fatty acid oxidation and glucose homeostasis.[8]

Quantitative Data on the Biological Activity of BCFAs

The following tables summarize the available quantitative data on the biological effects of various BCFAs.

BCFABiological ActivityCell Line/SystemParameterValueReference
ButyrateHDAC InhibitionHT-29 (Colon Cancer)IC500.09 mM[4]
Pristanic AcidPPARα ActivationIn vitro reporter assay-Significant at 1 µM
Phytanic AcidPPARα ActivationIn vitro reporter assay-Significant at 3 µM
Phytanic AcidNF-κB ActivationVascular Smooth Muscle Cells-Peak at 60 min incubation[1]

Signaling Pathways Modulated by Branched-Chain Fatty Acids

BCFAs exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

PPARα and RXR Signaling Pathway

Phytanic acid and pristanic acid directly activate PPARα, which then forms a heterodimer with RXR. This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription.

PPAR_RXR_Signaling BCFA Phytanic Acid Pristanic Acid PPARa PPARα BCFA->PPARa Activates PPRE PPRE PPARa->PPRE Binds as Heterodimer with RXR RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->TargetGenes Regulates GeneExpression Regulation of Gene Expression TargetGenes->GeneExpression

Caption: PPARα and RXR signaling pathway activated by BCFAs.
NF-κB Signaling Pathway

Phytanic acid has been shown to influence the NF-κB signaling pathway, a central regulator of inflammation. The activation of PPARα by phytanic acid can lead to the inhibition of NF-κB activity.

NFkB_Signaling InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 InflammatoryStimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus ProinflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->ProinflammatoryGenes Activates Transcription Inflammation Inflammation ProinflammatoryGenes->Inflammation PhytanicAcid Phytanic Acid PPARa PPARα PhytanicAcid->PPARa Activates PPARa->NFkB Inhibits

References

A Deep Dive into Medium-Chain Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Medium-chain fatty acids (MCFAs), saturated fatty acids with aliphatic tails of 6 to 12 carbons, have garnered significant scientific interest for their unique metabolic properties and therapeutic potential. Unlike their long-chain counterparts, MCFAs are rapidly absorbed and metabolized by the liver, providing a readily available energy source. This distinct metabolic fate underpins their application in a variety of clinical contexts, from managing lipid absorption disorders to showing promise in the treatment of neurodegenerative diseases. This in-depth technical guide provides a comprehensive review of the literature on MCFAs, focusing on their core metabolism, physiological effects, and the signaling pathways they modulate. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the current state of MCFA research, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes.

Metabolism and Physiological Effects

MCFAs, primarily caproic (C6), caprylic (C8), capric (C10), and lauric acid (C12), are distinguished by their metabolic pathway. They are absorbed directly from the small intestine into the portal vein and transported to the liver for rapid beta-oxidation. This process is more efficient than the metabolism of long-chain fatty acids (LCFAs), which require packaging into chylomicrons for transport through the lymphatic system. The rapid catabolism of MCFAs leads to the production of ketone bodies, which can serve as an alternative energy source for the brain, a particularly relevant feature in the context of neurodegenerative diseases where glucose metabolism is often impaired.

The physiological effects of MCFAs are wide-ranging and have been investigated in numerous preclinical and clinical studies. These effects include modulation of energy expenditure, impact on body weight and composition, and influences on cognitive function.

Quantitative Data Summary

To facilitate a clear and comparative understanding of the effects of MCFAs, the following tables summarize key quantitative data from various studies.

Table 1: Effects of MCFA Supplementation on Cognitive Function in Clinical Trials

Study PopulationMCFA InterventionDurationKey Cognitive OutcomesResultsReference
Mild Cognitive Impairment12% MCT drink (twice daily)6 monthsEpisodic memory, executive function, languageSmall to moderate improvements, particularly in APOE-ε4 negative individuals.
Subjective cognitive decline, mild cognitive impairment, Alzheimer's diseaseMCFA supplementsVariedCognition8 out of 13 studies showed improvement, with 2 showing improvement only in APOE-ε4 non-carriers.
Mild to moderate dementiaUp to 42 g/day MCT (C8)6 months (crossover) + 6 months (open-label)Cognitive assessment scoresImproved some cognitive assessment scores.
Mild cognitive impairment30 g/day MCT (C8+C10)6 weeksVerbal fluencyImproved verbal fluency scores compared to placebo.
Alzheimer's disease (APOE4-negative)20 g/day MCT (C8)3 monthsCognitive measuresImproved cognitive measures.

Table 2: Effects of MCFA Supplementation on Plasma Lipids and Other Biomarkers

Study Population/ModelMCFA InterventionDurationBiomarkerQuantitative ChangeReference
Healthy adults60 g/day MCFA (mainly C8:0, C10:0)3 weeksVLDL and LDL cholesterolSignificantly higher after MCFA vs. linoleic acid.
Healthy adults60 g/day MCFA (mainly C8:0, C10:0)3 weeksVLDL and LDL triglyceridesSignificantly higher after MCFA vs. linoleic acid.
Weaned pigletsIncreasing levels of MCFA28 daysSerum IL-1βDecreased with higher MCFA content.
Weaned pigletsIncreasing levels of MCFA28 daysSerum TNF-αDecreased with higher MCFA content.
J774A.1 murine macrophagesOctanoate (C8)24 hoursIl6 gene expressionTrend towards increased expression (not statistically significant).
J774A.1 murine macrophagesDecanoate (C10)24 hoursScarb1 gene expressionTrend towards increased expression with Ppard knockdown.
J774A.1 murine macrophagesOctanoate and Decanoate24 hoursAbca1 gene expressionStimulated expression, more pronounced with LPS stimulation and Ppard knockdown.
J774A.1 murine macrophagesOctanoate24 hoursPltp gene expressionStimulated expression.
J774A.1 murine macrophagesPalmitate (C16)24 hoursIl6, Tnf, Nos2, Mmp9 gene expressionSubstantially induced expression.

Key Signaling Pathways Modulated by MCFAs

MCFAs exert their physiological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action of MCFAs and for the development of targeted therapeutic strategies.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Decanoic acid (C10) has been shown to decrease mTORC1 activity, a key complex in the mTOR pathway, independent of glucose and insulin signaling. This suggests a direct effect of decanoic acid on this critical cellular pathway.

A Technical Guide to the Spectroscopic Profile of 7-Methyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the expected spectroscopic characteristics of 7-methyldecanoic acid. Due to the limited availability of public experimental data for this specific compound, this guide presents a predictive analysis based on the established principles of NMR, mass spectrometry, and IR spectroscopy, supported by data from structurally similar compounds. It also includes generalized experimental protocols for the spectroscopic analysis of medium-chain fatty acids and a visual workflow for these procedures.

Introduction

This compound (C₁₁H₂₂O₂) is a branched-chain fatty acid.[1] The structural characterization of such molecules is fundamental in various research fields, including lipidomics and drug discovery. Spectroscopic techniques are pivotal for elucidating the molecular structure and purity of these compounds. This guide outlines the expected spectroscopic data for this compound and provides standardized methodologies for its analysis.

Predicted Spectroscopic Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, though this is dependent on solvent and concentration.[2] The protons on the carbon alpha to the carbonyl group (C2) will resonate around 2.2-2.4 ppm.[3] The other methylene and methine protons will appear in the range of 1.2-1.6 ppm, with the methyl protons of the C7-methyl group and the terminal methyl group (C10) appearing as the most upfield signals, likely as a doublet and a triplet, respectively, around 0.8-0.9 ppm.[4][5]

¹³C NMR: The carbon NMR spectrum will provide information on each carbon atom in the molecule. The carbonyl carbon (C1) is the most downfield, expected in the 165-185 δ range.[2] The alpha-carbon (C2) will be in the 30-40 ppm region. The carbons of the aliphatic chain will resonate between 20-40 ppm, and the terminal methyl carbon (C10) will be the most upfield, around 14 ppm.[6]

Table 1: Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-COOH~12.0 (broad singlet)~175-185
-CH₂-COOH (C2)~2.3 (triplet)~34
-CH(CH₃)- (C7)~1.5 (multiplet)~35
-CH₃ (on C7)~0.9 (doublet)~19
Terminal -CH₃ (C10)~0.85 (triplet)~14
Other -CH₂-~1.2-1.6 (multiplet)~22-32

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol and an exact mass of approximately 186.16 Da.[1] In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 186 would be expected, although it may be weak. Common fragmentation patterns for fatty acids include the cleavage of the alkyl chain. For branched-chain fatty acids, fragmentation is often favored at the branching point.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Interpretation
186Molecular Ion [M]⁺
171[M - CH₃]⁺
129[M - C₄H₉]⁺ (cleavage at the branch)
74McLafferty rearrangement fragment (characteristic for fatty acid methyl esters, if derivatized)[7]
60Acetic acid fragment [CH₃COOH]⁺

Note: The fragmentation pattern can be complex and may vary with the ionization technique used.

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by the features of the carboxylic acid group.

Table 3: Predicted Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance
2500-3300O-H stretch (carboxylic acid)Very broad
2850-2960C-H stretch (alkyl)Strong, sharp
1700-1725C=O stretch (carboxylic acid)Strong, sharp
~1465C-H bend (methylene)Medium
1210-1320C-O stretchMedium
~920O-H bend (out-of-plane)Broad

References for characteristic IR absorptions of carboxylic acids.[2][8][9]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of medium-chain fatty acids like this compound.

  • Sample Preparation: Dissolve 5-10 mg of the fatty acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.[10]

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

For volatile compounds like medium-chain fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[11][12]

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic behavior, convert the fatty acid to its methyl ester (FAME). This can be achieved by heating the sample with a reagent like boron trifluoride in methanol.[13]

  • Sample Preparation: Dilute the derivatized or underivatized sample in a suitable solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a polar column).

    • Mass Spectrometer: An electron ionization (EI) or chemical ionization (CI) source with a quadrupole or time-of-flight (TOF) mass analyzer.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2-3 scans per second.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum. Compare the fragmentation pattern with spectral libraries or predict fragmentation pathways.

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Run a background spectrum of the salt plates, solvent, or KBr pellet alone and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fatty acid.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Derivatization Derivatization to FAME (for GC-MS) Sample->Derivatization Thin_Film Preparation of Neat Sample/KBr Pellet Sample->Thin_Film NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Dilution Dilution in Volatile Solvent Derivatization->Dilution GCMS GC-MS Analysis Dilution->GCMS IR FTIR Spectroscopy Thin_Film->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The tabulated data and detailed experimental protocols offer a solid foundation for researchers working with this and similar branched-chain fatty acids. The provided workflow visualization further clarifies the analytical process. It is important to re-emphasize that the presented spectroscopic data are based on well-established principles and analysis of analogous structures, and experimental verification is recommended when a pure standard of this compound becomes available.

References

The Role of 7-Methyldecanoic Acid and Anteiso-Fatty Acids in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs), particularly those of the anteiso series, are crucial components of the cell membranes of many bacterial species, playing a vital role in maintaining membrane fluidity and enabling adaptation to diverse environmental stresses. This technical guide provides an in-depth exploration of the role of anteiso-fatty acids in microbial metabolism, with a specific focus on 7-methyldecanoic acid where data is available. The guide details the biosynthetic pathway of anteiso-fatty acids, their function in microbial physiology, and comprehensive experimental protocols for their extraction and analysis. While specific quantitative data and signaling roles for this compound are not extensively documented in current literature, this guide synthesizes the broader knowledge of anteiso-BCFAs to provide a foundational understanding for researchers in microbiology and drug development.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Bacteria synthesize a diverse array of fatty acids that are incorporated into their cell membranes. Unlike the straight-chain fatty acids common in eukaryotes, many bacterial species, particularly Gram-positive bacteria, possess significant proportions of branched-chain fatty acids (BCFAs). These BCFAs are characterized by one or more methyl branches along the acyl chain. The two primary types of BCFAs are the iso series, with a methyl group at the penultimate carbon, and the anteiso series, with a methyl group on the antepenultimate carbon.

Anteiso-fatty acids, including this compound (an 11-carbon anteiso-BCFA), are particularly effective at increasing membrane fluidity due to their lower melting points compared to their straight-chain or iso-branched counterparts. This property is critical for the survival of bacteria in environments with fluctuating temperatures and other stresses. The presence and relative abundance of specific BCFAs are also important chemotaxonomic markers for identifying and classifying bacteria.

Biosynthesis of Anteiso-Fatty Acids

The biosynthesis of anteiso-fatty acids shares the core enzymatic machinery of the type II fatty acid synthase (FASII) system with straight-chain fatty acid synthesis. The key distinction lies in the initial priming step, where a branched-chain acyl-CoA is used instead of acetyl-CoA.

The precursor for anteiso-fatty acid synthesis is the amino acid L-isoleucine. The biosynthetic pathway can be summarized in the following key steps:

  • Transamination of L-isoleucine: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid transaminase (BCAT).

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutyryl-CoA. This 2-methylbutyryl-CoA serves as the primer for the synthesis of all odd-numbered anteiso-fatty acids.

  • Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the FASII system through the iterative addition of two-carbon units from malonyl-ACP. The key enzymes in this elongation cycle include β-ketoacyl-ACP synthase (FabH and others), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).

For the synthesis of this compound (C11), the 2-methylbutyryl-CoA (C5) primer would undergo three cycles of elongation, with each cycle adding a two-carbon unit.

Anteiso_Fatty_Acid_Biosynthesis Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT Primer 2-methylbutyryl-CoA (C5 Primer) KetoAcid->Primer BCKDH FASII Fatty Acid Synthase II (FASII Elongation Cycles) Primer->FASII Malonyl Malonyl-ACP Malonyl->FASII C7 4-methylhexanoyl-ACP (C7) FASII->C7 1st Elongation C9 6-methyloctanoyl-ACP (C9) FASII->C9 2nd Elongation C11 8-methyldecanoyl-ACP (C11) FASII->C11 3rd Elongation C7->FASII C9->FASII Final This compound (after hydrolysis) C11->Final

Biosynthesis of this compound.

Role in Microbial Physiology

The primary role of anteiso-fatty acids is to modulate the physical properties of the cell membrane. The methyl branch in the acyl chain disrupts the tight packing of the fatty acids, thereby increasing membrane fluidity. This is a critical adaptation for bacteria, allowing them to:

  • Survive at low temperatures: By preventing the membrane from becoming too rigid or crystalline at low temperatures, anteiso-fatty acids are essential for the survival of psychrotolerant and psychrophilic bacteria.

  • Respond to environmental stress: Bacteria can alter the ratio of iso to anteiso fatty acids in their membranes in response to various stresses, such as changes in pH and the presence of antimicrobial compounds.

  • Influence membrane protein function: The fluidity of the membrane affects the function of embedded proteins, including transporters and signaling receptors.

While a specific signaling role for this compound has not been identified, other fatty acids are known to act as signaling molecules in bacteria, regulating processes such as virulence factor production. It is plausible that BCFAs, including this compound, could have similar roles that are yet to be discovered.

Microbial Sources

Anteiso-fatty acids are prevalent in many Gram-positive bacteria, including species of Bacillus, Streptomyces, and Listeria. While the specific production of this compound is not widely reported, Streptomyces species are known to produce a wide variety of branched-chain fatty acids, some of which serve as precursors for the synthesis of secondary metabolites like antibiotics. The fatty acid profile of a given bacterium is often characteristic of the species and can be influenced by growth conditions.

Experimental Protocols

The study of this compound and other BCFAs in microbial metabolism typically involves their extraction from bacterial cultures followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of Fatty Acids from Bacterial Cultures

This protocol is adapted from established methods for total fatty acid extraction.

Materials:

  • Bacterial cell culture

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Methanol

  • Chloroform

  • Deionized water

  • Anhydrous 1.25 M HCl in methanol

  • Hexane

  • Sodium bicarbonate (NaHCO₃) solution (100 mg/mL)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen gas stream for drying

Procedure:

  • Cell Harvesting: Centrifuge a known volume of bacterial culture to pellet the cells. Wash the pellet with sterile saline to remove residual medium components.

  • Lipid Extraction:

    • Resuspend the cell pellet in a glass centrifuge tube.

    • Add a known amount of internal standard.

    • Add methanol and vortex thoroughly.

    • Add chloroform and vortex again.

    • Add deionized water to induce phase separation. Vortex and centrifuge to separate the layers.

    • Carefully collect the lower chloroform layer containing the lipids into a new glass tube.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen.

  • Methylation (Transesterification):

    • To the dried lipid extract, add anhydrous 1.25 M HCl in methanol.

    • Seal the tube tightly and heat at 80°C for 1 hour to convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs).

  • FAME Extraction:

    • Cool the tube to room temperature.

    • Add hexane and vortex.

    • Add NaHCO₃ solution to neutralize the acid and vortex.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Harvest 1. Harvest & Wash Cells Lyse 2. Add Solvents (Methanol, Chloroform, Water) Harvest->Lyse Separate 3. Phase Separation (Vortex & Centrifuge) Lyse->Separate Collect 4. Collect Chloroform Layer Separate->Collect Dry 5. Dry Lipids (Nitrogen Stream) Collect->Dry Methylate 6. Methylation (HCl in Methanol, 80°C) Dry->Methylate ExtractFAMEs 7. Extract FAMEs (Hexane) Methylate->ExtractFAMEs GCMS 8. GC-MS Analysis ExtractFAMEs->GCMS Quantify 9. Identification & Quantification GCMS->Quantify

Workflow for Fatty Acid Analysis.
Quantification by GC-MS

The extracted FAMEs are analyzed by GC-MS. The separation of different fatty acids is achieved on the gas chromatography column, and their identification and quantification are performed by the mass spectrometer.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-225ms) is suitable for FAME analysis.

  • Injector: Split/splitless injector, typically operated in split mode.

  • Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Data Analysis:

  • Identification: FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards and by matching against spectral libraries (e.g., NIST).

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard. A calibration curve generated with known concentrations of fatty acid standards should be used for accurate quantification.

Data Presentation

Due to the limited specific data available for this compound, the following table presents a generalized profile of fatty acids found in a typical Streptomyces species, which are known producers of BCFAs. The values are illustrative and can vary significantly between species and growth conditions.

Fatty Acid TypeExample Fatty AcidTypical Percentage of Total Fatty Acids
Anteiso-BCFA (odd)anteiso-C15:020 - 40%
Anteiso-BCFA (odd)anteiso-C17:05 - 15%
Iso-BCFA (even)iso-C14:05 - 10%
Iso-BCFA (even)iso-C16:015 - 30%
Straight-chain (sat)C16:0 (Palmitic acid)5 - 10%
Straight-chain (unsat)C18:1 (Oleic acid)< 5%

Conclusion and Future Directions

Anteiso-branched-chain fatty acids are integral components of many bacterial membranes, conferring essential properties of fluidity and stress resistance. The biosynthesis of these fatty acids, originating from branched-chain amino acid catabolism, represents a key metabolic pathway in these organisms. While the general principles of anteiso-fatty acid metabolism are well-understood, the specific roles and regulation of individual BCFAs like this compound remain largely unexplored.

Future research should focus on:

  • Identifying and quantifying specific BCFAs , including this compound, in a wider range of microorganisms using modern analytical techniques.

  • Elucidating the specific enzymatic pathways and regulatory networks that control the synthesis of individual BCFAs.

  • Investigating the potential signaling roles of BCFAs in processes such as antibiotic production, biofilm formation, and virulence.

A deeper understanding of the metabolism and function of this compound and other BCFAs will provide valuable insights into bacterial physiology and may reveal novel targets for the development of new antimicrobial agents.

7-Methyldecanoic Acid and its Putative Role in Animal Scent Marking: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical communication is a fundamental mechanism governing animal behavior, with scent marking serving as a critical medium for conveying complex social and physiological information. Among the diverse array of chemical compounds utilized in scent marks, fatty acids, particularly branched-chain fatty acids, have been identified as significant semiochemicals in a variety of mammalian species. This technical guide provides an in-depth exploration of 7-methyldecanoic acid, a branched-chain fatty acid, within the context of animal scent marking. While the specific role of this compound as a primary signaling molecule is not extensively documented in current scientific literature, this paper will establish its chemical properties, discuss the broader significance of branched-chain fatty acids in chemical communication, and provide detailed experimental protocols for the analysis of such compounds. This guide aims to serve as a valuable resource for researchers investigating the chemical ecology of animal communication and for professionals in drug development exploring novel semiochemical-based applications.

Introduction to Chemical Communication and Scent Marking

Animals employ a sophisticated repertoire of communication methods, with chemical signaling being one of the most ancient and widespread. Scent marking, the act of depositing chemical signals into the environment, allows for asynchronous communication, conveying information about an individual's identity, social status, reproductive condition, and territorial boundaries long after the signaler has departed. These chemical messages are composed of a complex mixture of volatile and non-volatile compounds, including lipids, steroids, and proteins.

Fatty acids are a crucial class of compounds found in the scent secretions of many mammals. Their relatively low volatility allows them to persist in the environment, acting as long-lasting signals. Branched-chain fatty acids, in particular, offer a higher degree of structural diversity compared to their straight-chain counterparts, potentially encoding more specific information. This whitepaper focuses on this compound, a specific branched-chain fatty acid, and explores its potential involvement in the nuanced language of animal scent marking.

Chemical Profile of this compound

This compound is a saturated fatty acid with a methyl group attached to the seventh carbon atom of a ten-carbon chain. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol
IUPAC Name This compound
CAS Number 116496-50-5
Appearance Liquid (at standard conditions)
Boiling Point 289.35 °C (estimated)
Melting Point Not available
Solubility in Water 20.85 mg/L at 25 °C (estimated)
logP (Octanol/Water) 4.108 (estimated)

The Role of Branched-Chain Fatty Acids in Animal Communication

While specific research on this compound in scent marking is limited, the broader class of branched-chain fatty acids has been implicated in the chemical communication of various animal species. These compounds can serve several functions:

  • Information Content: The specific structure and isomeric variation of branched-chain fatty acids can encode information about species, sex, individual identity, and social status.

  • Signal Longevity: Their lower volatility compared to smaller molecules allows scent marks containing these acids to persist in the environment for longer periods.

  • Microbial Contribution: The gut and skin microbiome can produce a variety of branched-chain fatty acids, adding another layer of individual-specific chemical information to scent secretions.

Below is a table of representative branched-chain fatty acids that have been identified in the scent secretions of various mammals, illustrating the context in which this compound may function.

Branched-Chain Fatty AcidAnimal SpeciesSecretion SourcePutative Function
2-Methylbutanoic acidWolverine (Gulo gulo)Anal glandComponent of individual odor profile
3-Methylbutanoic acidWolverine (Gulo gulo)Anal glandComponent of individual odor profile
Isovaleric acidVarious mammalsFeces, GlandularTerritorial marking, individual recognition
4-Ethyl-octanoic acidGoat (Capra hircus)HairMale pheromone involved in reproductive behavior

Experimental Protocols

The investigation of chemical signals in animal scent marking requires a combination of meticulous sample collection, sophisticated analytical techniques, and carefully designed behavioral assays.

Sample Collection

The collection of scent secretions must be performed with minimal disturbance to the animal and with precautions to avoid contamination.

  • Direct Sampling: For anesthetized or habituated animals, glandular secretions can be collected directly using sterile cotton swabs, glass capillary tubes, or by gentle squeezing of the gland.

  • Environmental Sampling: Scent marks deposited on surfaces such as rocks, trees, or scent posts can be collected by swabbing the marked area with a sterile, solvent-rinsed cotton swab.

  • Non-invasive methods: For urine and feces, samples can be collected from metabolic cages or opportunistically in the field.

Samples should be stored in clean glass vials with Teflon-lined caps and immediately frozen at -80°C until analysis to prevent degradation of volatile compounds.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds in complex biological samples.

Protocol for Volatile Fatty Acid Analysis:

  • Extraction:

    • Thaw the collected sample (e.g., swab head, 100 µL of secretion/urine) in a microcentrifuge tube.

    • Add 100 µL of an internal standard solution (e.g., 2-ethylbutyric acid in a suitable solvent) of a known concentration.

    • Acidify the sample by adding 100 µL of a strong, non-volatile acid (e.g., 0.5 M H₂SO₄) to protonate the fatty acids, making them more volatile.

    • Add 1 mL of a non-polar solvent (e.g., diethyl ether or hexane), vortex vigorously for 1 minute, and centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean GC vial.

  • Derivatization (Optional but Recommended for Fatty Acids):

    • To improve the chromatographic properties of the fatty acids, they can be converted to their methyl esters.

    • Evaporate the solvent from

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 7-Methyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, three-step synthesis protocol for 7-methyldecanoic acid, a branched-chain fatty acid of interest in various fields of chemical and biomedical research. The synthesis commences with the bromination of the commercially available 4-methyl-1-hexanol to yield 1-bromo-4-methylhexane. This intermediate is then utilized in a classic malonic ester synthesis, involving the alkylation of diethyl malonate, followed by saponification and decarboxylation to afford the final product. This method provides a reliable and scalable route to this compound, with each step detailed to ensure reproducibility.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids that play significant roles in various biological processes and are components of bacterial cell membranes. This compound, a specific BCFA, is a valuable building block in organic synthesis and a target molecule for studying the physical and biological properties of BCFAs. The protocol herein describes a straightforward and efficient chemical synthesis of this compound, suitable for laboratory-scale production.

Synthesis Pathway

The overall synthetic pathway for this compound is depicted below. The process begins with the conversion of an alcohol to an alkyl halide, which then serves as an electrophile in a malonic ester synthesis to extend the carbon chain and introduce the carboxylic acid functionality.

Synthesis_Workflow 4-Methyl-1-hexanol 4-Methyl-1-hexanol 1-Bromo-4-methylhexane 1-Bromo-4-methylhexane 4-Methyl-1-hexanol->1-Bromo-4-methylhexane PBr3, Pyridine Diethyl (4-methylhexyl)malonate Diethyl (4-methylhexyl)malonate 1-Bromo-4-methylhexane->Diethyl (4-methylhexyl)malonate Diethyl malonate, NaOEt, EtOH This compound This compound Diethyl (4-methylhexyl)malonate->this compound 1. NaOH, H2O/EtOH 2. H3O+, Δ

Caption: Synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-methylhexane

Materials:

  • 4-Methyl-1-hexanol

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-1-hexanol in diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C. A small amount of pyridine can be added to neutralize the HBr byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by slowly adding water, followed by a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-4-methylhexane.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of Diethyl (4-methylhexyl)malonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • 1-Bromo-4-methylhexane

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Add 1-bromo-4-methylhexane dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Quench the reaction with a saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diethyl (4-methylhexyl)malonate by vacuum distillation.

Step 3: Synthesis of this compound (Saponification and Decarboxylation)

Materials:

  • Diethyl (4-methylhexyl)malonate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve diethyl (4-methylhexyl)malonate in a mixture of ethanol and water containing sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to facilitate saponification of the esters.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux for several hours to effect decarboxylation, which can be observed by the evolution of carbon dioxide gas.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol
IUPAC Name This compound
CAS Number 116496-50-5
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not reported; estimated to be >200 °C at atm. pressure
Computed ¹³C NMR See PubChem CID 4639668 for predicted spectrum
Computed ¹H NMR See PubChem CID 4639668 for predicted spectrum
Exact Mass 186.161979940 Da

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the presence of the carboxylic acid group.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern. The exact mass should be consistent with the value provided in Table 1.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=O and O-H stretching frequencies of the carboxylic acid moiety.

  • Purity Analysis (GC or HPLC): To determine the purity of the final compound.

Safety and Handling

Standard laboratory safety precautions should be followed when performing this synthesis. All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in this synthesis are corrosive and/or flammable and should be handled with care. For detailed safety information, refer to the Safety Data Sheets (SDS) for each chemical.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the described procedures, researchers can obtain this valuable branched-chain fatty acid in good yield and purity, enabling further studies in various scientific disciplines.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Organic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of organic acids using High-Performance Liquid Chromatography (HPLC). Organic acids are crucial intermediates in various metabolic pathways and are key components in the food and beverage industry, as well as being important in pharmaceutical formulations. Accurate and robust analytical methods for their separation and quantification are therefore essential for quality control, research, and development.

Introduction to HPLC for Organic Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organic acids due to its versatility, sensitivity, and reproducibility. The high polarity of many organic acids presents a challenge for traditional reversed-phase chromatography, often requiring specialized columns or mobile phase conditions to achieve adequate retention and separation. The most common HPLC modes for organic acid analysis are:

  • Reversed-Phase (RP) HPLC: This is the most widely used mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. To enhance retention of polar organic acids, highly aqueous mobile phases are often used, which can sometimes lead to phase collapse on standard C18 columns. Therefore, aqueous-stable C18 (AQ-C18) or polar-embedded columns are recommended.

  • Ion-Exclusion Chromatography (IEC): This technique is highly effective for separating weak acids. It utilizes a stationary phase with fixed ionic groups (e.g., sulfonated polystyrene divinylbenzene) to separate analytes based on their degree of ionization.

  • Ion-Exchange Chromatography (IEC): This mode separates ions and polar molecules based on their affinity to the ion exchanger. It is a powerful tool for separating complex mixtures of organic acids.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.

Detection of organic acids is most commonly achieved using ultraviolet (UV) detection at low wavelengths (around 210 nm) where the carboxyl group absorbs. Other detection methods include conductivity detection, which offers high sensitivity and selectivity, especially when used with a post-column pH buffering system, and mass spectrometry (MS) for its high selectivity and ability to provide structural information.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV for Common Organic Acids in Food and Beverages

This protocol is suitable for the simultaneous determination of common organic acids such as tartaric, formic, malic, lactic, acetic, citric, succinic, and fumaric acids in food and beverage samples.

a. Sample Preparation:

  • For liquid samples (e.g., fruit juice, wine), centrifuge at 10,000 rpm for 15 minutes to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the calibration range. For highly colored samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

b. HPLC Conditions:

ParameterValue
Column Ascentis® Express AQ-C18, 250 x 4.6 mm, 2.7 µm
Mobile Phase 20 mM Potassium Phosphate Buffer, pH 2.7 (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 214 nm
Injection Volume 20 µL

c. Standard Preparation:

  • Prepare individual stock solutions of each organic acid standard (e.g., 1000 mg/L) in deionized water.

  • Prepare a mixed standard working solution by diluting the stock solutions with the mobile phase.

  • Generate a calibration curve by preparing a series of standards of different concentrations from the mixed standard working solution.

Protocol 2: Ion-Exclusion Chromatography with Conductivity Detection for Fermentation Broths

This protocol is optimized for the analysis of organic acids in complex matrices like fermentation broths, where high selectivity is required.

a. Sample Preparation:

  • Centrifuge the fermentation broth at 12,000 rpm for 10 minutes to pellet cells and other debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with deionized water as needed.

b. HPLC Conditions:

ParameterValue
Column ICSep Coregel 87H3, 300 x 7.8 mm
Mobile Phase 0.005 M Sulfuric Acid (Isocratic)
Flow Rate 0.6 mL/min
Column Temperature 60 °C
Detection Conductivity Detector with Post-Column pH Buffering
Injection Volume 20 µL

c. Post-Column pH Buffering System:

A pH buffering solution is continuously added to the column effluent to increase the dissociation of the organic acids, thereby enhancing their conductivity and detection sensitivity.

Data Presentation

The following tables summarize typical chromatographic data for the separation of organic acids using the protocols described above.

Table 1: Retention Times for Common Organic Acids using Reversed-Phase HPLC-UV (Protocol 2.1)

Organic AcidRetention Time (min)
Oxalic Acid3.5
Tartaric Acid4.2
Malic Acid5.8
Lactic Acid7.1
Acetic Acid8.5
Citric Acid9.8
Succinic Acid11.2
Fumaric Acid13.5

Data is illustrative and may vary depending on the specific HPLC system and column batch.

Table 2: Performance Data for Reversed-Phase HPLC-UV Method (Protocol 2.1)

Organic AcidCalibration Range (mg/L)Linearity (R²)
Tartaric Acid2.5 - 500> 0.999
Formic Acid5 - 1000> 0.999
Malic Acid5 - 1000> 0.999
Lactic Acid5 - 1000> 0.999
Acetic Acid5 - 1000> 0.999
Citric Acid5 - 1000> 0.999
Succinic Acid5 - 1000> 0.999
Fumaric Acid0.05 - 10> 0.999

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in HPLC analysis of organic acids.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Fruit Juice, Fermentation Broth) Centrifugation Centrifugation Sample->Centrifugation Filtration Filtration (0.45 µm or 0.22 µm) Centrifugation->Filtration Dilution Dilution (if necessary) Filtration->Dilution SPE Solid-Phase Extraction (optional cleanup) Dilution->SPE for complex matrices Prepared_Sample Prepared Sample SPE->Prepared_Sample Injector Injector Prepared_Sample->Injector Column HPLC Column (e.g., C18, Ion-Exclusion) Injector->Column Detector Detector (UV, Conductivity, MS) Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: General workflow for HPLC analysis of organic acids.

Separation_Modes cluster_modes Separation Modes cluster_considerations Key Considerations Title Selection of HPLC Separation Mode for Organic Acids Analyte_Properties Analyte Properties (Polarity, pKa) RP_HPLC Reversed-Phase (RP-HPLC) - Non-polar stationary phase - Polar mobile phase Analyte_Properties->RP_HPLC Moderately Polar Acids Ion_Exclusion Ion-Exclusion Chromatography (IEC) - Ionized stationary phase - Separates based on charge exclusion Analyte_Properties->Ion_Exclusion Weak Acids Ion_Exchange Ion-Exchange Chromatography (IEC) - Charged stationary phase - Separates based on ionic affinity Analyte_Properties->Ion_Exchange Ionic and Polar Acids HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) - Polar stationary phase - Apolar mobile phase Analyte_Properties->HILIC Highly Polar Acids C1 C1 RP_HPLC->C1 Column: C18, AQ-C18 Mobile Phase: Aqueous Buffer (low pH) C2 C2 Ion_Exclusion->C2 Column: Sulfonated Polymer Mobile Phase: Dilute Acid C3 C3 Ion_Exchange->C3 Column: Anion/Cation Exchanger Mobile Phase: Buffered C4 C4 HILIC->C4 Column: Amide, Amino Mobile Phase: High Organic

Caption: Logic for selecting an appropriate HPLC separation mode.

Experimental Applications of 7-Methyldecanoic Acid in Entomology: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methyldecanoic acid, a branched-chain fatty acid, has been investigated for its potential role as a semiochemical in insects, particularly as a component of pheromone blends that mediate intraspecific communication. While research in this specific area is not extensive, studies on related compounds and the chemical ecology of certain insect orders suggest its potential significance. This document provides an overview of the experimental applications of this compound and related compounds in entomology, with a focus on a detailed, though currently hypothetical, application based on established entomological research methodologies.

Due to the absence of specific published research detailing the experimental use of this compound as an insect pheromone, this report outlines a series of established protocols and hypothetical application notes. These are based on standard methods used in the identification and evaluation of insect semiochemicals and are presented to guide future research in this area.

Hypothetical Application Note 1: this compound as a Putative Aggregation Pheromone Component in Stored-Product Beetles

Background:

Several species of stored-product beetles, such as those in the genera Trogoderma and Tribolium, are known to utilize fatty acid-derived molecules as aggregation or sex pheromones. While specific research on this compound

Application Note: Derivatization of 7-Methyldecanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, direct analysis of free fatty acids, including branched-chain fatty acids like 7-methyldecanoic acid, presents significant challenges. The high polarity of the carboxylic acid functional group leads to strong intermolecular hydrogen bonding, which decreases volatility and can cause undesirable interactions with the GC column and system.[1] These interactions often result in poor peak shape (tailing), reduced detector response, and adsorption issues, compromising the accuracy and reproducibility of the analysis.[2]

To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity.[1][3] The most common and robust method for fatty acid analysis is the conversion to their corresponding Fatty Acid Methyl Esters (FAMEs).[2][4] This process, typically an acid-catalyzed esterification with methanol, neutralizes the polar carboxyl group, making the molecule significantly more amenable to GC analysis.[5]

This application note provides a detailed protocol for the derivatization of this compound to its methyl ester, 7-methyldecanoate, using a boron trichloride-methanol reagent, followed by analysis using GC-Mass Spectrometry (GC-MS).

Principle of the Method

The derivatization is achieved through an acid-catalyzed esterification reaction. Boron trichloride (BCl₃) in methanol acts as an effective catalyst. The BCl₃ protonates the carbonyl oxygen of the carboxylic acid group in this compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent reaction yields the fatty acid methyl ester and water. The resulting FAME is less polar and more volatile, allowing for excellent separation and detection by GC.

Experimental Protocol: FAME Synthesis from this compound

This protocol details the conversion of this compound to its methyl ester for GC analysis.

1. Materials and Reagents

  • This compound standard or sample

  • Boron trichloride-methanol solution (12% w/w BCl₃ in methanol)

  • Hexane (GC grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Micro reaction vessels (5-10 mL) with screw caps

  • Pipettes and tips

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge (optional, for enhancing phase separation)

  • GC vials with inserts

2. Derivatization Procedure

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a clean micro reaction vessel. If the sample is in a non-polar solvent, it can be used directly. If in an aqueous solvent, evaporate to dryness first under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of the 12% BCl₃-methanol solution to the reaction vessel. Ensure the cap is tightly sealed.

  • Reaction Incubation: Place the vessel in a heating block or water bath set to 60°C. Heat for 10 minutes. Note: Optimal derivatization time can vary. It is recommended to perform a time-course experiment (e.g., 5, 10, 15, 20 minutes) to ensure the reaction goes to completion, which is indicated by a plateau in the peak area of the FAME product.

  • Reaction Quenching and Extraction:

    • Cool the vessel to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane to the vessel.

    • Cap the vessel and vortex vigorously for 1-2 minutes to ensure the FAME product is thoroughly extracted into the hexane (organic) layer.

  • Phase Separation: Allow the layers to settle. The upper layer is the organic phase (hexane) containing the 7-methyldecanoate methyl ester, and the lower layer is aqueous.

  • Drying the Organic Layer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate. This step removes any residual water.

  • Sample Transfer: Transfer the dried hexane solution to a GC vial for analysis.

3. GC-MS Analysis Parameters (Typical)

  • System: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is suitable for FAME analysis.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Workflow Diagram

Derivatization_Workflow Derivatization Workflow for this compound cluster_prep Sample Preparation & Reaction cluster_extraction Extraction & Purification cluster_analysis Analysis start This compound Sample reagents Add 2 mL BCl3-Methanol start->reagents heat Heat at 60°C for 10 min reagents->heat quench Cool, Add 1 mL H2O & 1 mL Hexane heat->quench vortex Vortex to Mix quench->vortex separate Collect Upper Organic Layer vortex->separate dry Dry with Na2SO4 separate->dry fame 7-Methyldecanoate Methyl Ester in Hexane dry->fame gcms Inject into GC-MS fame->gcms data Data Acquisition (Chromatogram) gcms->data

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Volatile Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of volatile fatty acids (VFAs) using Solid-Phase Microextraction (SPME) coupled with gas chromatography (GC).

Introduction to SPME for VFA Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and cost-effective sample preparation technique.[1][2][3] It utilizes a fused silica fiber coated with a polymeric stationary phase to extract analytes from a sample matrix.[2][3] For volatile fatty acids (VFAs), which are key metabolites in various biological and industrial processes, SPME offers a sensitive and reliable method for their quantification.[4][5] This technique is particularly advantageous as it minimizes sample handling and reduces matrix interferences, which can be problematic in complex samples like wastewater, biological fluids, and food products.[1][6]

The most common approach for VFA analysis is Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample.[3][7] This minimizes the exposure of the fiber to non-volatile matrix components, thereby extending its lifespan.[8] Direct Immersion SPME (DI-SPME), where the fiber is directly placed in the liquid sample, can also be used and may offer better extraction efficiency for less volatile or more polar compounds.[8][9][10]

Experimental Workflow

The general workflow for VFA analysis using SPME-GC is depicted below. This process involves sample preparation, SPME extraction, GC separation, and finally, detection and data analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Sample Collection (e.g., Wastewater, Feces) Acidification Acidification (e.g., HCl, H3PO4) Sample->Acidification Lower pH Salting Salt Addition (e.g., NaCl) Acidification->Salting Increase ionic strength InternalStd Internal Standard Spiking Salting->InternalStd For quantification Incubation Incubation & Equilibration Extraction Headspace SPME Incubation->Extraction Expose fiber Desorption Thermal Desorption in GC Inlet Extraction->Desorption Transfer analytes Separation GC Separation Desorption->Separation Separate VFAs Detection Detection (FID or MS) Separation->Detection Detect VFAs Data Data Acquisition & Analysis Detection->Data Generate chromatogram

Caption: General workflow for VFA analysis using HS-SPME-GC.

Key Experimental Parameters and Protocols

Fiber Selection

The choice of SPME fiber coating is critical for the efficient extraction of VFAs. Polar fibers are generally preferred for the analysis of polar VFAs.

  • Polyacrylate (PA) : An 85 µm PA fiber is often recommended for polar semi-volatile compounds and has shown good performance for VFA analysis.[1]

  • Carbowax/Divinylbenzene (CW/DVB) : This fiber is suitable for polar analytes and has been successfully used for VFA analysis in swine wastewater.[11]

  • Polydimethylsiloxane/Carboxen (PDMS/CAR) : This fiber is effective for extracting short-chain fatty acids, including the highly volatile acetic and propionic acids.[12]

A selection of commercially available SPME fibers and their typical applications are summarized in the table below.

Fiber CoatingAnalytesPolarity
100 µm Polydimethylsiloxane (PDMS)Volatiles (MW 60-275)Non-polar
85 µm Polyacrylate (PA)Polar semi-volatiles (MW 80-300)Polar
65 µm PDMS/Divinylbenzene (DVB)Volatiles, amines, nitro-aromaticsBipolar
75 µm Carboxen/PDMSGases and low MW compoundsBipolar
50/30 µm DVB/Carboxen/PDMSWide range of analytes (C3-C20)Bipolar

This table is a general guide; optimal fiber selection may vary depending on the specific application.

Sample Preparation Protocol

Proper sample preparation is crucial to ensure the efficient extraction of VFAs. The following is a general protocol that can be adapted for various sample types.

  • Sample Collection : Collect a representative sample (e.g., 5-10 mL of wastewater, 1-2 g of feces).

  • Acidification : Acidify the sample to a pH of approximately 1.5-2.0 using a strong acid like HCl or H₃PO₄.[1][5] This converts the VFA salts to their more volatile free acid form.

  • Salt Addition : Add a salt, such as NaCl, to the sample to increase the ionic strength.[1][3] This "salting-out" effect reduces the solubility of VFAs in the aqueous phase and promotes their partitioning into the headspace.

  • Internal Standard : Spike the sample with a known concentration of an internal standard (e.g., 2-ethylbutyric acid) for accurate quantification.[1][5]

  • Vial Sealing : Transfer the prepared sample to a headspace vial (e.g., 20 mL) and seal it with a PTFE/silicone septum.

HS-SPME Protocol
  • Incubation : Place the sealed vial in a heating block or autosampler incubator. The incubation temperature and time should be optimized, but typical conditions are 25-60°C for 10-20 minutes to allow the VFAs to equilibrate between the sample and the headspace.[1]

  • Extraction : Expose the SPME fiber to the headspace of the vial. The extraction time is a critical parameter and should be optimized to ensure sufficient sensitivity. Typical extraction times range from 20 to 40 minutes.[1][11]

  • Desorption : After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the gas chromatograph. Thermal desorption of the VFAs from the fiber typically occurs at 250°C for 3-5 minutes.[1][11]

Quantitative Data Summary

The following table summarizes the quantitative performance of various SPME-GC methods for VFA analysis reported in the literature.

VFAFiber TypeLinear Range (µg/L)LOD (µg/L)RSD (%)Reference
Acetic AcidPA1500–40000467<10[1]
Propionic AcidPA70–4500019<10[1]
Butyric AcidPA10–250003<10[1]
Pentanoic AcidPA10–125003<10[1]
Hexanoic AcidPA10–125003<10[1]
C2-C7 VFAsPDMS-CARTwo-four orders of magnitudelow-medium µg/L5.6-13.3[12]

Derivatization of Volatile Fatty Acids

For some applications, derivatization of VFAs to their corresponding esters (e.g., methyl esters) can improve chromatographic performance by reducing their polarity and improving peak shape.[13] This is particularly useful for preventing the adsorption of free fatty acids onto the GC column and injection port.[13]

A common derivatization agent is boron trichloride-methanol (BCl₃-methanol).[13] The general procedure involves heating the sample with the derivatizing agent, followed by extraction of the resulting fatty acid methyl esters (FAMEs).[13] It is important to note that derivatization adds an extra step to the sample preparation process.

The following diagram illustrates the decision-making process for whether to use derivatization.

Derivatization_Decision Start VFA Analysis Required Check_Direct Direct SPME-GC Feasible? Start->Check_Direct Direct_Analysis Proceed with Direct SPME-GC Analysis Check_Direct->Direct_Analysis Yes Derivatization Perform Derivatization (e.g., with BCl3-Methanol) Check_Direct->Derivatization No (e.g., poor peak shape, low sensitivity) SPME_FAMEs SPME Analysis of FAMEs Derivatization->SPME_FAMEs

References

Application Notes and Protocols for the Use of 7-Methyldecanoic Acid and Related Branched-Chain Fatty Acids in Developing Insect Attractants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on 7-methyldecanoic acid as a primary insect attractant is not extensively documented in publicly available literature, the broader class of branched-chain fatty acids plays a significant role in the chemical ecology of insects. These compounds are often components of pheromone blends and kairomones, mediating behaviors such as mating, aggregation, and host location. These application notes provide a framework for investigating the potential of this compound and other structurally related branched-chain fatty acids as insect attractants. The protocols outlined below are based on established methodologies in the field of chemical ecology and can be adapted to test the efficacy of specific compounds on target insect species.

Fatty acids and their derivatives are crucial in insect communication.[1] They are precursors in the biosynthesis of many insect pheromones.[1] The specificity of these chemical signals is often determined by factors such as chain length, the position and number of double bonds, and the presence of functional groups or, as in the case of this compound, alkyl branches.

Data Presentation: Efficacy of Branched-Chain Fatty Acids as Insect Attractants

The following tables present hypothetical yet representative data from typical experiments used to evaluate the attractiveness of volatile compounds to insects. These tables are designed to serve as templates for organizing experimental results.

Table 1: Electroantennography (EAG) Response of Target Insect Species to Select Branched-Chain Fatty Acids

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SDNormalized Response (%)
This compound 10.8 ± 0.240
101.5 ± 0.375
1002.0 ± 0.4100
8-Methyldecanoic acid 10.5 ± 0.125
101.1 ± 0.255
1001.8 ± 0.390
Decanoic acid 10.3 ± 0.115
100.7 ± 0.235
1001.2 ± 0.360
Hexane (Control) -0.1 ± 0.055
Positive Control 102.5 ± 0.5125

Note: Data are hypothetical. The positive control would be a known attractant for the target insect species.

Table 2: Behavioral Response of Target Insect Species in a Dual-Choice Olfactometer Assay

Test Compound (10 µg)No. of Insects Choosing Test ArmNo. of Insects Choosing Control ArmNo. of Non-RespondersPreference Index (PI)p-value
This compound 7822100.56< 0.01
8-Methyldecanoic acid 6535120.30< 0.05
Decanoic acid 5545150.10> 0.05 (ns)
Hexane (Control) 5248180.04> 0.05 (ns)

Note: Data are hypothetical. PI = (No. in Test Arm - No. in Control Arm) / Total Responders. A positive PI indicates attraction. Statistical significance is typically determined using a chi-squared test.

Table 3: Field Trial Trap Captures Using Baits with Branched-Chain Fatty Acids

Bait CompositionMean No. of Insects Captured per Trap per Day ± SD
This compound (10 mg) 25 ± 8
8-Methyldecanoic acid (10 mg) 18 ± 6
Decanoic acid (10 mg) 12 ± 5
Control (Solvent only) 5 ± 2

Note: Data are hypothetical and would be analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.

Materials:

  • Live, immobilized insects (e.g., moths, beetles)

  • Tungsten electrodes

  • Micromanipulators

  • EAG probe (containing the recording and reference electrodes)

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Pasteur pipettes with filter paper strips

  • Test compounds dissolved in a suitable solvent (e.g., hexane) at various concentrations

  • Solvent control

Protocol:

  • Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 100 µg/µL) in hexane.

  • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and allow the solvent to evaporate for 30 seconds.

  • Excise the antenna from a live insect and mount it between the recording and reference electrodes using conductive gel.

  • Position the antenna in a continuous stream of charcoal-filtered, humidified air.

  • Insert the tip of the Pasteur pipette containing the odorant-laden filter paper into a hole in the main air tube.

  • Deliver a pulse of air (e.g., 0.5 seconds) through the pipette to introduce the odorant into the main air stream.

  • Record the resulting depolarization of the antennal potential (EAG response).

  • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

  • Test each compound at each concentration multiple times on different antennae to ensure reproducibility.

  • Include a solvent control and a known attractant (positive control) in each experimental run.

  • Analyze the amplitude of the EAG responses, typically normalizing the data against the response to the positive control or the highest concentration of the primary test compound.

Behavioral Bioassay: Dual-Choice Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of insects to a test odor in a controlled laboratory setting.

Materials:

  • Y-tube or multi-arm olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier and charcoal filter

  • Odor sources (e.g., filter paper treated with test compounds)

  • Test insects (starved for a defined period to increase motivation)

  • Collection chambers

Protocol:

  • Set up the olfactometer, ensuring equal airflow through each arm.

  • Apply the test compound (e.g., 10 µL of a 1 µg/µL solution) to a filter paper and place it in the odor chamber of one arm (the "test arm").

  • Apply the solvent control to a filter paper and place it in the odor chamber of the other arm (the "control arm").

  • Introduce a single insect into the base of the olfactometer.

  • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

  • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period (e.g., 30 seconds).

  • Insects that do not make a choice within the allotted time are recorded as "non-responders."

  • After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.

  • Rotate the position of the test and control arms between trials to avoid positional bias.

  • Test a sufficient number of insects (e.g., 50-100) for each compound.

  • Calculate the Preference Index and use a chi-squared test or similar statistical analysis to determine if the observed distribution of choices is significantly different from a random (50:50) distribution.

Field Trapping Trials

Objective: To evaluate the effectiveness of a candidate attractant under real-world environmental conditions.

Materials:

  • Insect traps appropriate for the target species (e.g., sticky traps, funnel traps)

  • Lures containing the test compound(s) and a control lure (solvent only)

  • A suitable release substrate for the lure (e.g., rubber septa, cotton wicks)

  • Randomized block experimental design in the field

Protocol:

  • Select a field site with a known population of the target insect.

  • Prepare the lures by loading a controlled amount of the test compound onto the release substrate.

  • Set up the traps in a randomized block design, with each block containing one trap for each treatment (including the control).

  • Ensure that traps within a block and between blocks are spaced sufficiently far apart to avoid interference.

  • Deploy the traps and collect the captured insects at regular intervals (e.g., daily or weekly).

  • Identify and count the number of target insects in each trap.

  • Re-randomize the trap positions within each block at each collection interval to minimize the effects of positional bias.

  • Continue the trial for a predetermined period, replacing the lures as needed based on their expected field life.

  • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effectiveness of the different baits.

Visualizations

Experimental_Workflow_for_Insect_Attractant_Identification cluster_0 Phase 1: Screening cluster_1 Phase 2: Behavioral Validation cluster_2 Phase 3: Field Trials cluster_3 Outcome EAG Electroantennography (EAG) Olfactometer Y-Tube Olfactometer Bioassay EAG->Olfactometer Identify Active Compounds GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) GC_EAD->Olfactometer Isolate Active Components from Blends Wind_Tunnel Wind Tunnel Assay Olfactometer->Wind_Tunnel Confirm Attraction Trap_Design Trap Design Optimization Wind_Tunnel->Trap_Design Validate Lure Field_Trapping Field Trapping Experiments Trap_Design->Field_Trapping Test Efficacy Product_Dev Attractant Product Development Field_Trapping->Product_Dev Commercial Application

Caption: Workflow for identifying and validating insect attractants.

Biosynthetic_Pathway_of_Fatty_Acid_Pheromones Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA->FAS Saturated_Fatty_Acids Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA) FAS->Saturated_Fatty_Acids Desaturase Desaturases Saturated_Fatty_Acids->Desaturase Unsaturated_Fatty_Acids Unsaturated Fatty Acyl-CoAs Desaturase->Unsaturated_Fatty_Acids Chain_Shortening Chain Shortening (β-oxidation) Unsaturated_Fatty_Acids->Chain_Shortening Modified_Fatty_Acids Modified Fatty Acyl-CoAs Chain_Shortening->Modified_Fatty_Acids FAR Fatty Acyl-CoA Reductase (FAR) Modified_Fatty_Acids->FAR Fatty_Alcohols Fatty Alcohols FAR->Fatty_Alcohols Oxidase Oxidases Fatty_Alcohols->Oxidase Acetyltransferase Acetyltransferases Fatty_Alcohols->Acetyltransferase Aldehydes Aldehydes Oxidase->Aldehydes Acetate_Esters Acetate Esters Acetyltransferase->Acetate_Esters

Caption: Generalized biosynthetic pathway of fatty acid-derived insect pheromones.

References

Troubleshooting & Optimization

Stability and proper storage conditions for 7-Methyldecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage conditions for 7-Methyldecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound?

A1: For short-term storage, this compound should be stored at 2-8°C in a tightly sealed container to minimize exposure to moisture and air.

Q2: What are the long-term storage recommendations for this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C or lower.[1] As a saturated fatty acid, it is stable as a powder or neat oil.[2][3] To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

Q3: How does the physical state of this compound affect its storage?

A3: this compound is a liquid at room temperature. Saturated fatty acids are generally stable in their solid or liquid forms.[3] However, to prevent oxidation, it should be stored in a tightly sealed container, regardless of its physical state.

Q4: Is this compound susceptible to oxidation?

A4: As a saturated fatty acid, this compound is much less susceptible to oxidation compared to unsaturated fatty acids because it lacks double bonds in its carbon chain.[2][3] However, prolonged exposure to heat, light, and oxygen can still lead to degradation over time.[4][5]

Q5: Should I add an antioxidant to this compound during storage?

A5: While not always necessary for saturated fatty acids, adding an antioxidant like butylated hydroxytoluene (BHT) can provide extra protection against oxidative degradation, especially if the sample will be stored for an extended period or subjected to repeated handling.

Q6: What materials are suitable for storing this compound?

A6: It is recommended to use glass containers with Teflon-lined caps for storing this compound.[6][7][8] Avoid using plastic containers for storage of the neat compound or when dissolved in organic solvents, as plasticizers can leach into the sample.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color or odor of the sample. Oxidation or contamination.Discard the sample as it may be degraded. Review storage and handling procedures to prevent future occurrences. Ensure the container is tightly sealed and stored under inert gas if possible.
Inconsistent experimental results. Sample degradation or improper handling.Aliquot the sample upon receipt to avoid repeated freeze-thaw cycles. Always allow the sample to reach room temperature before opening to prevent condensation. Verify the purity of the sample using appropriate analytical techniques.
Precipitate formation in a stored solution. The solvent has evaporated, or the solubility has decreased at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If solvent evaporation is suspected, the concentration may have changed, and a fresh solution should be prepared.
pH of the solution has changed. Hydrolysis of the carboxylic acid group or absorption of acidic/basic contaminants.Prepare fresh solutions for pH-sensitive experiments. Store solutions in tightly sealed containers to minimize contact with atmospheric gases.

Stability Data for Branched-Chain Saturated Fatty Acids

Condition Recommendation Rationale
Temperature Long-term: ≤ -20°CShort-term: 2-8°CLower temperatures slow down potential degradation reactions. Saturated fats are stable for extended periods when frozen.[1]
Light Store in the dark (e.g., amber vials or in a dark cabinet).[4][5]Light can provide the energy to initiate oxidative processes, even in saturated fatty acids.[4][5]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes contact with oxygen, which is a key component in oxidative degradation.[4]
pH Maintain a neutral to slightly acidic pH in solution.Extreme pH values can catalyze the hydrolysis of the carboxylic acid.
Moisture Keep in a tightly sealed container in a dry environment.Moisture can lead to hydrolysis and can also facilitate the growth of microorganisms.

Experimental Protocols

Determination of Peroxide Value (PV)

The peroxide value is a measure of the primary oxidation products (peroxides and hydroperoxides) in a sample and is a common indicator of lipid oxidation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of a 3:2 acetic acid:chloroform solution to the flask and swirl until the sample is completely dissolved.

  • Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution.

  • Incubation: Stopper the flask, swirl for one minute, and then let it stand in the dark for exactly one minute.

  • Titration: Add 30 mL of deionized water. Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears.

  • Indicator: Add 0.5 mL of a 1% starch solution and continue the titration, shaking vigorously, until the blue color disappears.

  • Blank Determination: Perform a blank titration without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Determination of Free Fatty Acid (FFA) Content

The free fatty acid content, often expressed as the acid value, measures the amount of fatty acids that have been liberated from their triglyceride structure through hydrolysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 50 mL of neutralized ethanol to the flask.

  • Heating: Gently heat the mixture in a water bath to dissolve the sample.

  • Indicator: Add a few drops of phenolphthalein indicator solution.

  • Titration: Titrate the hot solution with a standardized 0.1 N sodium hydroxide (NaOH) solution until a faint pink color persists for at least 30 seconds.[9]

  • Calculation: Free Fatty Acid (% as oleic acid) = (V * N * 28.2) / W

    • V = volume of NaOH solution used (mL)

    • N = normality of the NaOH solution

    • 28.2 = molecular weight of oleic acid / 10

    • W = weight of the sample (g)

Workflow for Handling and Storage

G Workflow for Proper Handling and Storage of this compound cluster_receiving Receiving and Initial Handling cluster_storage Storage Conditions cluster_usage Experimental Use cluster_stability Stability Monitoring receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log and Assign Lot Number inspect->log aliquot Aliquot into smaller, single-use vials log->aliquot short_term Short-Term Storage (2-8°C) equilibrate Equilibrate to Room Temperature short_term->equilibrate long_term Long-Term Storage (≤ -20°C under Inert Gas) long_term->equilibrate periodic_testing Periodic Stability Testing (e.g., PV, FFA) long_term->periodic_testing aliquot->short_term For immediate use aliquot->long_term For archival weigh_dispense Weigh or Dispense equilibrate->weigh_dispense prepare_solution Prepare Solution (if needed) weigh_dispense->prepare_solution use_in_experiment Use in Experiment prepare_solution->use_in_experiment degradation_check Check for Color/Odor Change use_in_experiment->degradation_check

Caption: Workflow for handling and storage of this compound.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS analysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1][2][3][4] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, salts, lipids, and metabolites.

Q2: What are the common causes of matrix effects in biological samples?

The primary cause of matrix effects is the co-elution of endogenous or exogenous compounds with the target analyte.[1] These interfering compounds can compete with the analyte for ionization in the mass spectrometer's ion source, leading to ion suppression.[4] In biological matrices like plasma and serum, phospholipids are a notorious cause of matrix effects as they are abundant and often co-extracted with analytes of interest. Other potential sources include salts, proteins, and metabolites. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][5]

Q3: How can I determine if my analysis is affected by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte standard is introduced into the mobile phase after the analytical column.[6] A separate injection of a blank matrix extract is then performed. Any fluctuation (dip or peak) in the constant analyte signal indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement.[6]

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same analyte in a neat (pure) solvent.[5][7] The ratio of these peak areas provides a quantitative measure of the matrix effect. A ratio of 1 (or 100%) indicates no matrix effect, a ratio <1 indicates ion suppression, and a ratio >1 indicates ion enhancement.[3]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in quantitative results.

This is a classic symptom of uncompensated matrix effects. The following troubleshooting steps can help identify and mitigate the issue.

Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing poor reproducibility and accuracy.

Detailed Methodologies:

  • Sample Preparation Optimization: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[5]

    • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.[5] To improve its efficacy, consider using specialized plates that retain phospholipids.[5]

    • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids.[5] Adjusting the pH of the aqueous phase can enhance the extraction efficiency for acidic or basic analytes.[5]

    • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds. Biocompatible SPME is a newer approach that targets the isolation of analytes while excluding matrix components.

  • Chromatographic Separation Improvement:

    • Modify the gradient profile to better separate the analyte from co-eluting matrix components.

    • Experiment with different stationary phases (columns) to alter selectivity.

    • Adjust the mobile phase composition, including pH and organic solvent choice.

  • Calibration Strategy Implementation:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2][8] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix. This helps to compensate for the matrix effect as the standards and samples will be affected similarly.

    • Standard Addition: This method involves adding known amounts of the analyte to the sample and creating a calibration curve within the sample itself.[2][10] This is particularly useful when a blank matrix is not available.

Issue 2: Low signal intensity and poor sensitivity.

Ion suppression is a likely culprit when the analyte signal is weaker than expected.

Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing low signal intensity.

Detailed Methodologies:

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components.[2][10] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.[2][10]

  • Advanced Sample Preparation:

    • HybridSPE-Phospholipid: A specific technique that combines protein precipitation with phospholipid removal in a single step, leading to cleaner extracts.

    • Double LLE: A two-step liquid-liquid extraction process can be employed for enhanced selectivity and removal of a broader range of interferences.[5]

  • Instrumental Optimization:

    • Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts at the beginning of the run), preventing them from entering the ion source.[10]

    • MS Parameter Adjustment: Optimize ion source parameters such as gas flows, temperature, and voltages to favor the ionization of the analyte over matrix components.[11]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on typical recovery and matrix effect values.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-10050-80Fast, simple, inexpensiveLow selectivity, significant matrix effects remain[5]
Liquid-Liquid Extraction (LLE) 60-9080-95Good for non-polar analytes, cleaner than PPTCan be labor-intensive, may have emulsion issues[5]
Solid-Phase Extraction (SPE) 70-9590-105High selectivity, can concentrate analyteMore complex and costly than PPT/LLE
HybridSPE-Phospholipid 85-100>95Excellent phospholipid removal, high recoveryHigher cost, specific for phospholipid removal

Note: Values are illustrative and can vary significantly depending on the analyte, matrix, and specific method conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • Analyte stock solution

  • Neat solvent (typically the mobile phase starting composition)

  • Standard sample preparation reagents and equipment (e.g., for PPT, LLE, or SPE)

  • LC-MS system

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solvent): Spike the analyte from the stock solution into the neat solvent to a known final concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike):

      • Process a blank matrix sample using your established sample preparation protocol (e.g., PPT, LLE, or SPE).

      • After the final extraction step, spike the resulting extract with the analyte to the same final concentration as in Set A.

  • Analyze both sets of samples by LC-MS under the same conditions.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

References

Technical Support Center: Improving the Robustness of Analytical Methods for Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during fatty acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in ensuring robust fatty acid analysis?

A1: The most critical initial step is proper sample handling and storage. The choice of biological material, collection techniques, and storage methods significantly impact the accuracy and reproducibility of results.[1] To prevent the oxidation of polyunsaturated fatty acids (PUFAs), samples should ideally be stored at -80°C, a temperature that maintains the stability of long-chain PUFAs in serum for at least 10 years.[2] For shorter durations of up to one year, -20°C can be adequate for some sample types.[2]

Q2: What are the recommended extraction methods for different sample types?

A2: The choice of extraction method depends on the sample matrix and the lipid content.

  • For animal tissues with a range of lipid content, the Folch method using a chloroform:methanol (2:1, v/v) solution is a robust and widely applicable choice.[1]

  • For samples with low lipid content, such as lean fish tissues, the Bligh and Dyer method, which uses a more polar solvent mixture, is often preferred.[1][2]

  • For blood samples, techniques that extract both polar and nonpolar lipids, like the Folch or Bligh and Dyer methods, are common.[2] Special considerations are needed for erythrocytes to prevent oxidation by heme, such as using isopropanol instead of methanol.[2]

Q3: Why is derivatization necessary for fatty acid analysis by gas chromatography (GC)?

A3: Derivatization is a crucial step to make fatty acids suitable for GC analysis.[3] Free fatty acids are polar and have high boiling points, which can lead to long retention times and poor peak shapes in GC.[4] Converting them into fatty acid methyl esters (FAMEs) makes them more volatile and less polar, resulting in better separation and improved chromatographic performance.[4][5]

Q4: Which derivatization reagent should I use?

A4: The choice of derivatization reagent can impact the efficiency and reproducibility of the analysis.

  • Boron trifluoride in methanol (BF3/MeOH) is a commonly used reagent for esterification.[3][6] However, it is highly sensitive to moisture, which can affect reproducibility.[3][6]

  • Base-catalyzed reactions using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol are quick, occur at room temperature, and avoid the degradation of labile fatty acids. A significant limitation is that they do not convert free fatty acids.[4]

  • (Trimethylsilyl)diazomethane (TMSD) and solutions of HCl in methanol are other alternatives currently being evaluated for their precision and accuracy.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Sample Preparation Issues

Problem: Low recovery of fatty acids from my sample.

  • Possible Cause: Inefficient extraction method for your specific sample type.

  • Solution:

    • Ensure the chosen extraction method (e.g., Folch, Bligh and Dyer) is appropriate for the lipid content and matrix of your sample.[1][2]

    • For tissues, ensure complete homogenization. Grinding frozen tissue to a powder using a liquid nitrogen-cooled mortar and pestle can improve extraction efficiency.[7]

    • Consider performing a second extraction step on the sample pellet to maximize recovery and combine the extracts.[7]

    • For ethanol-preserved samples, the ethanol must be included in the extraction solvent mixture.[1]

Problem: I suspect my fatty acids are degrading during storage.

  • Possible Cause: Improper storage temperature or duration.

  • Solution:

    • For long-term storage, freeze samples at -80°C immediately after collection.[1][2]

    • If -80°C is not available, storage at -20°C should be limited to less than six months, especially for samples with high lipid content.[1]

    • Store dried lipid extracts under an inert gas (like nitrogen) and at low temperatures to prevent oxidation.

Derivatization Problems

Problem: Inconsistent or incomplete derivatization to FAMEs.

  • Possible Cause: Presence of water in the sample or reagents, or inappropriate reaction conditions.

  • Solution:

    • Ensure all glassware and solvents are anhydrous, as moisture can significantly hinder esterification reactions, especially when using BF3/MeOH.[3][6]

    • If your sample is aqueous, it must be dried before derivatization.[6]

    • Optimize derivatization time and temperature. For BF3-methanol, mild heating (around 50-60°C) for about an hour is typical.[6]

    • Prepare a reagent blank to check for contamination or reagent degradation.

Gas Chromatography (GC) Analysis Issues

Problem: Poor peak shape (tailing) in my chromatogram.

  • Possible Cause: Active sites in the GC system, column contamination, or issues with the derivatization.

  • Solution:

    • Check for active sites: Free fatty acids can interact with the siloxane groups in the stationary phase, causing peak tailing.[6] Ensure derivatization is complete.

    • Injector Maintenance: Clean the injector and replace the liner and septum. Fragments of septum or O-rings can accumulate and cause issues.[8]

    • Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it.[9][10]

    • Leak Check: Perform a leak check on the system, as oxygen leaking into the carrier gas can damage the column.[9]

Problem: Poor resolution between FAME peaks.

  • Possible Cause: Inappropriate GC column, oven temperature program, or carrier gas flow rate.

  • Solution:

    • Column Selection: For complex FAME mixtures and cis-trans isomer separation, a highly polar cyanopropyl column (e.g., HP-88) is often preferred over less polar columns like polyethylene glycol (PEG) phases.[11][12]

    • Optimize Oven Program: Adjust the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.[9]

    • Carrier Gas: Using hydrogen as a carrier gas can provide faster analysis times with good resolution due to its higher optimal linear velocity.[12]

    • Column Degradation: Over time, the column can lose polarity, leading to decreased resolution. Trimming the front of the column may help, but eventually, the column will need to be replaced.[9]

Quantitative Data Summary

The robustness of an analytical method is determined by its validation parameters. Below is a summary of typical performance data for fatty acid analysis using GC-FID.

ParameterTypical Value/RangeSignificanceSource
Linearity (R²) > 0.99Indicates a direct proportionality between analyte concentration and instrument response.[13][14]
Precision (RSD%) < 2% for repeatabilityDemonstrates the closeness of agreement between repeated measurements.[15]
Accuracy (Recovery %) 80 - 115%Shows how close the measured value is to the true value.[14]
Limit of Detection (LOD) 0.21 - 0.54 µg/mLThe lowest concentration of an analyte that can be reliably detected.[16]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mLThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[16]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissues (Folch Method)
  • Weigh the homogenized tissue sample into a glass vial.

  • Add a 20:1 ratio of chloroform:methanol (2:1, v/v) solvent to the sample.

  • Vortex thoroughly to ensure complete mixing and protein precipitation.

  • Allow the mixture to stand for at least 10 minutes.

  • Add 0.2 volumes of water to induce phase separation.

  • Vortex again and then centrifuge to separate the layers.

  • Carefully collect the lower chloroform layer containing the lipids using a glass syringe.

  • Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in a suitable solvent for storage or derivatization.

Source: Adapted from[1][7]

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation with BF3-Methanol

Caution: Perform this procedure in a fume hood.

  • To the dried lipid extract, add 1-2 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Cap the tube tightly and heat at 60°C for 30-60 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water.

  • Vortex vigorously for 30 seconds.

  • Centrifuge to separate the layers.

  • The upper hexane layer contains the FAMEs. Carefully transfer this layer to a clean vial for GC analysis.

Source: Adapted from[6][8]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Drying Drying of Extract Extraction->Drying Derivatization Esterification to FAMEs (e.g., BF3-Methanol) Drying->Derivatization GC_Analysis GC-FID Analysis Derivatization->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing

Caption: General workflow for fatty acid analysis.

Troubleshooting_Logic cluster_PeakShape Poor Peak Shape (Tailing) cluster_Resolution Poor Resolution Start Problem Encountered Tailing Peak Tailing Observed Start->Tailing Resolution Poor Peak Resolution Start->Resolution CheckDeriv Incomplete Derivatization? Tailing->CheckDeriv CheckInjector Contaminated Injector/Liner? Tailing->CheckInjector CheckColumn Column Activity/Contamination? Tailing->CheckColumn Sol_Deriv Optimize Derivatization Ensure Anhydrous Conditions CheckDeriv->Sol_Deriv Sol_Injector Clean/Replace Injector Liner & Septum CheckInjector->Sol_Injector Sol_Column Condition/Trim/Replace Column CheckColumn->Sol_Column CheckColumnType Appropriate GC Column? Resolution->CheckColumnType CheckOven Optimized Oven Program? Resolution->CheckOven CheckFlow Correct Carrier Gas Flow? Resolution->CheckFlow Sol_ColumnType Use High-Polarity Column CheckColumnType->Sol_ColumnType Sol_Oven Adjust Temperature Ramp Rate CheckOven->Sol_Oven Sol_Flow Optimize Flow Rate CheckFlow->Sol_Flow

Caption: Troubleshooting logic for common GC issues.

References

Validation & Comparative

A Comparative Guide to the Analysis of 7-Methyldecanoic Acid and Other Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methodologies

The selection of an analytical technique for 7-Methyldecanoic acid and other BCFAs is critical and depends on the specific requirements of the study, such as sensitivity, sample matrix, and the need for isomer separation. Both GC-MS and LC-MS/MS are powerful tools for the quantification of these lipids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by tandem mass-based detection.
Derivatization Typically required to increase volatility and thermal stability (e.g., FAMEs).[1]Can often analyze underivatized fatty acids, simplifying sample preparation.[2]
Sensitivity (LOD) Generally in the range of 5-10 ng/mL for BCFAs.[3]High sensitivity, with LODs as low as 0.5 ng/mL for some BCFAs.[3]
Reproducibility High, with intra-batch coefficients of variation (CV) typically <5%.[3]Also high, with intra-batch CVs often <12%.[2]
Isomer Separation Can separate some isomers, but may be challenging for complex mixtures.Advanced column chemistries (e.g., chiral columns) offer strong potential for isomer separation.[1][4]
Sample Matrix Versatile, but complex matrices may require extensive cleanup.Well-suited for complex biological matrices like plasma, tissues, and cell cultures.[3][5]
Throughput Can be lower due to derivatization and longer run times.Can offer higher throughput with shorter run times and simpler sample preparation.[2]

Experimental Protocols

A generalized workflow for the analysis of this compound and other BCFAs is presented below. Specific steps may need to be optimized based on the sample matrix and the chosen analytical platform.

1. Sample Preparation and Lipid Extraction:

  • Objective: To isolate lipids, including BCFAs, from the sample matrix.

  • Protocol:

    • Homogenize the biological sample (e.g., tissue, cells, biofluid).

    • Perform a lipid extraction using a solvent system such as the Folch method (chloroform:methanol) or the Bligh-Dyer method.[6]

    • An internal standard (e.g., a deuterated fatty acid) should be added at the beginning of the extraction process to ensure accurate quantification.[7]

    • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Saponification and Derivatization (for GC-MS):

  • Objective: To hydrolyze ester linkages and convert fatty acids into volatile derivatives.

  • Protocol:

    • The dried lipid extract is saponified by heating with a strong base (e.g., NaOH in methanol) to release the free fatty acids.[8]

    • The free fatty acids are then derivatized to form fatty acid methyl esters (FAMEs) by heating with a reagent such as BF3-methanol.[3][8]

    • The FAMEs are extracted into an organic solvent (e.g., hexane) and concentrated for GC-MS analysis.[8]

3. Instrumental Analysis:

  • GC-MS Analysis:

    • The FAMEs are injected into the GC, where they are separated on a capillary column based on their boiling points and polarity.

    • The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification.[9]

  • LC-MS/MS Analysis:

    • The lipid extract (which may or may not be derivatized) is injected into the LC system.

    • Separation is achieved on a reversed-phase or other specialized column.[4]

    • The eluent is introduced into the tandem mass spectrometer. The first mass spectrometer selects the parent ion of the target analyte, which is then fragmented. The second mass spectrometer detects specific fragment ions, providing high selectivity and sensitivity for quantification.[2]

4. Data Analysis:

  • The concentration of this compound and other BCFAs is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.[7]

Mandatory Visualization

Diagram 1: Classification of this compound A Lipids B Fatty Acyls A->B C Fatty Acids and Conjugates B->C D Branched-Chain Fatty Acids (BCFAs) C->D E This compound D->E Diagram 2: General Workflow for BCFA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Sample Homogenization B Lipid Extraction (with Internal Standard) A->B C Saponification & Derivatization (Primarily for GC-MS) B->C D GC-MS or LC-MS/MS C->D E Data Processing & Quantification D->E

References

A Comparative Analysis of Synthetic versus Natural 7-Methyldecanoic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative aspects of synthetically derived and naturally occurring 7-Methyldecanoic acid. This report details the physicochemical properties, synthesis and isolation protocols, and biological significance of this branched-chain fatty acid, providing a basis for informed selection in research and pharmaceutical applications.

Introduction

This compound is a branched-chain fatty acid (BCFA) that has garnered interest in the scientific community due to its presence in various natural sources and its potential biological activities. As with many bioactive molecules, the choice between a synthetic or a natural source of this compound is a critical consideration for researchers. This guide provides a comparative overview of synthetic and natural this compound, focusing on their chemical properties, methods of production, and known biological roles to aid in the selection process for specific research and drug development needs.

Physicochemical Properties: A Comparative Overview

The fundamental chemical and physical properties of this compound are intrinsic to its molecular structure. However, minor variations in purity and isomeric composition between synthetic and natural sources can influence experimental outcomes.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂PubChem[1]
Molecular Weight 186.29 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Colorless oil (predicted)
Boiling Point 253.4 °C at 760 mmHg (predicted)
Melting Point Data not available
Solubility Insoluble in water; soluble in organic solvents
Chirality The C7 position is a chiral center, leading to (R)- and (S)-enantiomers.

Note: The properties listed are generally for the racemic mixture unless a specific enantiomer is indicated. Natural this compound is often found as a single enantiomer, a crucial factor for stereospecific biological interactions.

Synthetic this compound: Controlled Production and Purity

Experimental Protocol: A Generalized Synthetic Approach

A plausible synthetic route could involve the Grignard reaction, a common method for forming carbon-carbon bonds. The following is a generalized protocol based on the synthesis of similar branched-chain fatty acids:

  • Preparation of the Grignard Reagent: 1-bromohexane is reacted with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.

  • Coupling Reaction: The Grignard reagent is then reacted with a suitable electrophile, such as methyl 4-oxobutanoate, to introduce the methyl branch and the carboxylic acid precursor.

  • Workup and Purification: The reaction mixture is quenched with an acidic solution, and the product is extracted with an organic solvent. The solvent is evaporated, and the resulting crude product is purified using column chromatography.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

Purity and Characterization: Synthetic this compound is typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its structure and assess its purity. PubChem provides a reference 13C NMR spectrum for this compound.[1]

Workflow for Synthesis of this compound

G cluster_synthesis Synthetic Workflow Start Starting Materials (e.g., 1-bromohexane, methyl 4-oxobutanoate) Grignard Grignard Reagent Formation Start->Grignard Coupling Grignard Coupling Reaction Grignard->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Hydrolysis Ester Hydrolysis Purification->Hydrolysis FinalProduct Synthetic this compound Hydrolysis->FinalProduct G cluster_isolation Isolation Workflow Source Natural Source (e.g., Microbial Culture) Extraction Lipid Extraction Source->Extraction Saponification Saponification to Free Fatty Acids Extraction->Saponification Esterification Conversion to Fatty Acid Methyl Esters (FAMEs) Saponification->Esterification Purification Chromatographic Purification of FAMEs Esterification->Purification Hydrolysis Hydrolysis to Free Fatty Acid Purification->Hydrolysis FinalProduct Natural this compound Hydrolysis->FinalProduct G cluster_pathway Potential Signaling Pathways BCFA This compound mTORC1 mTORC1 Pathway BCFA->mTORC1 Inhibition cMet c-Met Pathway BCFA->cMet Modulation GeneExpression Gene Expression (Lipid Metabolism, Inflammation) BCFA->GeneExpression Modulation CellGrowth Cell Growth & Metabolism mTORC1->CellGrowth Regulation CancerProgression Cancer Cell Proliferation & Survival cMet->CancerProgression Regulation

References

A Comparative Guide to the Gas Chromatographic Behavior of Methyldecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and separation of branched-chain fatty acid isomers are critical in various fields, including microbiology, clinical diagnostics, and drug development, due to their roles as biomarkers and metabolic intermediates. This guide provides a detailed comparison of the relative retention times of methyldecanoic acid isomers analyzed by gas chromatography (GC), supported by experimental data to aid in their identification and quantification.

Relative Retention Behavior of Methyldecanoic Acid Isomers

The elution order of fatty acid methyl esters (FAMEs) in gas chromatography is influenced by factors such as carbon chain length, degree of unsaturation, and the position of any branching. For positional isomers of methyldecanoic acid, the location of the methyl group along the ten-carbon chain significantly affects their retention times. Generally, on non-polar stationary phases, branched-chain FAMEs elute earlier than their straight-chain counterparts.

Equivalent Chain Length (ECL) is a standardized measure of retention time, representing the chain length of a hypothetical straight-chain saturated FAME that would have the same retention time as the analyte. This value is crucial for the identification of branched-chain fatty acids.

The following table summarizes the Equivalent Chain Length (ECL) values for the methyl esters of various positional isomers of methyldecanoic acid, as determined on a methylsilicone OV-1 stationary phase. A lower ECL value indicates an earlier elution time.

Isomer (as Methyl Ester)Equivalent Chain Length (ECL)[1][2]
2-Methyldecanoate10.46
3-Methyldecanoate10.63
4-Methyldecanoate10.71
5-Methyldecanoate10.74
6-Methyldecanoate10.74
7-Methyldecanoate10.72
8-Methyldecanoate10.66
9-Methyldecanoate (iso)10.77

Note: The ECL values are derived from experimental data on a non-polar stationary phase. The relative elution order may differ on polar stationary phases.

Experimental Protocol

The data presented in this guide is based on a detailed gas chromatographic analysis of monomethyl branched fatty acid methyl esters. The following is a summary of the key experimental conditions.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase their volatility for GC analysis, the methyldecanoic acid isomers are first converted to their corresponding methyl esters. This is a crucial step as free fatty acids are not suitable for direct GC analysis.[3] This can be achieved using a variety of esterification or transesterification methods, such as reaction with methanolic HCl or boron trifluoride in methanol.

Gas Chromatography (GC) Conditions

The separation of the FAME isomers is performed using a high-resolution capillary gas chromatograph.

  • Column: A non-polar stationary phase, such as methylsilicone OV-1, is often used for the separation of branched-chain FAMEs.[1][2] Highly polar stationary phases, like those containing cyanopropyl groups, can also be employed for enhanced separation of certain isomers.

  • Carrier Gas: Hydrogen or helium is typically used as the carrier gas.

  • Injection: A split/splitless injector is commonly used for sample introduction.

  • Oven Temperature Program: A temperature-programmed run is employed to ensure the efficient separation of a wide range of FAMEs.

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for the quantification of FAMEs. Mass Spectrometry (MS) can also be coupled with GC for definitive identification of the isomers based on their mass spectra.[4]

Logical Workflow for GC Analysis of Methyldecanoic Acid Isomers

The following diagram illustrates the typical workflow for the analysis of methyldecanoic acid isomers by gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Sample Methyldecanoic Acid Isomers Derivatization Esterification to FAMEs Sample->Derivatization Methanolic HCl or BF3/Methanol Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Peak Identification (ECL) Chromatogram->Identification Quantification Peak Area Integration Identification->Quantification

Caption: Workflow for GC analysis of methyldecanoic acid isomers.

This comprehensive guide provides researchers with the necessary information to understand and compare the gas chromatographic behavior of methyldecanoic acid isomers. The provided data and experimental protocols will aid in the development of analytical methods for the accurate identification and quantification of these important branched-chain fatty acids.

References

A Comparative Guide to Analytical Method Validation Following ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography (GC)—as they pertain to method validation under the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer a clear, data-driven comparison to aid in the selection and validation of analytical procedures for drug substances and products.

The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, ensuring that the chosen method is suitable for its intended purpose.[1][2] The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, outlining the specific characteristics to be evaluated.[3][4][5] This guide will delve into these characteristics, providing a side-by-side comparison of how HPLC, UV-Vis, and GC perform, supported by experimental data and detailed protocols.

Types of Analytical Procedures to be Validated

The ICH Q2(R1) guideline applies to the validation of four common types of analytical procedures:[2][6][7]

  • Identification tests: To confirm the identity of an analyte.

  • Quantitative tests for impurities: To determine the amount of impurities present.

  • Limit tests for the control of impurities: To detect impurities that are above a certain limit.

  • Quantitative tests of the active moiety: To measure the amount of the active pharmaceutical ingredient (API).

Comparison of Analytical Methods Across Validation Parameters

The following sections detail the validation parameters as defined by ICH Q2(R1) and compare the performance of HPLC, UV-Vis, and GC for each.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2]

Analytical Method Advantages in Specificity Typical Experimental Data
HPLC High resolving power allows for the separation of the analyte from closely related substances and impurities.In a study on Metformin HCl, the HPLC method showed clear separation from degradation products and excipients.[1]
UV-Vis Simple and rapid, but prone to interference from substances that absorb at similar wavelengths.Specificity can be demonstrated by showing no interference from excipients in a placebo formulation.[8]
GC Excellent for separating volatile compounds, making it highly specific for residual solvent analysis.A GC method for azilsartan bulk drug showed no interference peaks at the retention times of six target solvents in the blank solution.[9]
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][10][11]

Analytical Method Typical Linearity (Correlation Coefficient, r²) Typical Range
HPLC ≥ 0.99980% to 120% of the test concentration for assays.[11]
UV-Vis ≥ 0.999For Ritonavir, linearity was established over a concentration range of 30-210 µg/mL.[12]
GC ≥ 0.999For residual solvents in azilsartan, linearity was demonstrated for each solvent.[9]
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[10] It is often determined by recovery studies.[11]

Analytical Method Typical Accuracy (% Recovery) Experimental Approach
HPLC 98.0% to 102.0%Spiking a placebo with known concentrations of the analyte and calculating the percent recovery.[11]
UV-Vis 99.49% to 100.39% for Ritonavir[12]Analysis of samples with known concentrations of the analyte.
GC 98.8% to 107.8% for residual solvents in azilsartan[9]Spiking the sample matrix with known amounts of residual solvents.
Precision

Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1][2]

Analytical Method Typical Precision (% RSD) Levels of Precision
HPLC ≤ 2.0%Repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment).[13]
UV-Vis Intra-day: 0.21% to 1.60%; Inter-day: 0.21% to 1.62% for Ritonavir[12]Repeatability and intermediate precision.
GC ≤ 5.0% for residual solvents in azilsartan[9]Repeatability and intermediate precision.
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][13]

Analytical Method Typical LOD Typical LOQ
HPLC Signal-to-noise ratio of 3:1Signal-to-noise ratio of 10:1[13]
UV-Vis 16.75 µg/ml for Nefopam HCl[8]50.77 µg/ml for Nefopam HCl[8]
GC 1.5 µg/mL for residual solvents in azilsartan[9]Varies depending on the solvent.
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Analytical Method Parameters to Vary
HPLC pH of mobile phase, mobile phase composition, column temperature, flow rate.
UV-Vis Wavelength, temperature.[8]
GC Carrier gas flow rate, oven temperature, injection temperature.[9]

Experimental Protocols

General Protocol for HPLC Method Validation
  • System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately. Parameters to check include tailing factor, theoretical plates, and %RSD of peak areas and retention times.

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the analyte peak is free from interference.

  • Linearity: Prepare a series of at least five concentrations of the analyte. Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery for each sample.

  • Precision:

    • Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., flow rate ±10%, mobile phase composition ±2%) and observe the effect on the results.

General Protocol for UV-Vis Spectrophotometric Method Validation
  • Specificity: Scan the analyte in the presence and absence of excipients to ensure no interference at the analytical wavelength.

  • Linearity: Prepare a series of at least five dilutions of the analyte and measure their absorbance. Plot absorbance versus concentration and determine the linearity.

  • Accuracy: Prepare samples at different concentration levels and determine the percent recovery.

  • Precision: Measure the absorbance of multiple preparations of the same sample to determine repeatability and intermediate precision.

  • LOD and LOQ: Can be determined based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope.

  • Robustness: Vary parameters such as wavelength and temperature to assess the method's reliability.

General Protocol for GC Method Validation (Residual Solvents)
  • System Suitability: Inject a standard solution of the residual solvents to check for resolution, peak shape, and reproducibility.

  • Specificity: Analyze a blank solvent and a sample solution to ensure no interfering peaks at the retention times of the target solvents.

  • Linearity: Prepare a series of standard solutions containing the residual solvents at different concentrations and construct a calibration curve for each solvent.

  • Accuracy: Spike the sample with known amounts of the residual solvents and calculate the percent recovery.

  • Precision: Perform repeatability and intermediate precision studies by analyzing multiple preparations of a spiked sample.

  • LOD and LOQ: Determine the lowest concentration of each solvent that can be reliably detected and quantified.

  • Robustness: Introduce small variations in parameters like carrier gas flow rate and oven temperature and evaluate the impact on the results.

Visualizing the Validation Process

The following diagrams illustrate the workflow of analytical method validation and the relationship between key validation parameters.

Method_Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Documentation Documentation Phase Define_Purpose Define Purpose of the Method Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Perform_Experiments Perform Validation Experiments Set_Criteria->Perform_Experiments Collect_Data Collect and Analyze Data Perform_Experiments->Collect_Data Prepare_Report Prepare Validation Report Collect_Data->Prepare_Report Review_Approve Review and Approve Prepare_Report->Review_Approve

Caption: Workflow of the analytical method validation process.

Validation_Parameter_Relationships Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Accuracy Precision->Range Linearity Linearity Linearity->Range LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of key analytical validation parameters.

References

Safety Operating Guide

Personal protective equipment for handling 7-Methyldecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7-Methyldecanoic Acid

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is also harmful to aquatic life with long-lasting effects.[1]

Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Rationale
Eye/Face Protection Safety goggles or a face shieldProtects against splashes that can cause serious eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothingPrevents skin contact which can cause irritation.[1][3]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A respirator may be necessary if airborne concentrations are high or the substance is heatedPrevents respiratory tract irritation.[1][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure stability.

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Prevent the inhalation of vapors or mists.[3]

  • Keep the substance away from heat, sparks, and open flames as it is combustible.[4][5]

  • Use non-sparking tools and take measures to prevent static discharge.[4][5]

  • Ground and bond containers when transferring material.[4]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep containers tightly sealed to prevent leakage and contamination.[3][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds. Note that some data pertains to similar, but not identical, molecules and should be used as a general guideline.

Property Value Source (Compound)
Molecular Formula C₁₁H₂₂O₂[1] (this compound)
Molecular Weight 186.29 g/mol [1] (this compound)
Boiling Point 100 - 101 °C[4] (Similar compound)
Melting Point 8.2 - 8.4 °C[4] (Similar compound)
Density 1.22 g/cm³ at 25 °C[4] (Similar compound)
Flash Point 90 °C / 194 °F[5] (Methyl decanoate)

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure:

  • Do Not Pour Down the Drain: Never dispose of pure or concentrated this compound directly into the sewer system.[4][6]

  • Neutralization for Small Quantities: For very small spills or residues, neutralization can be performed. Slowly add a weak base, such as sodium bicarbonate (baking soda), until the pH is between 5.5 and 9.5.[7][8] This should be done in a fume hood with appropriate PPE.[8]

  • Aqueous Waste: The neutralized solution can be flushed down the drain with a large volume of water (at least 20 parts water to 1 part neutralized solution).[8]

  • Large Quantities and Contaminated Materials: Larger volumes of this compound and any contaminated materials (e.g., absorbent pads, gloves) must be disposed of as hazardous chemical waste.[7][8]

  • Container Disposal: Collect waste in a properly labeled, sealed, and corrosion-resistant container.[3][5]

  • Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[7]

Emergency Procedures: Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Remove Ignition Sources: Extinguish any open flames and turn off equipment that could create sparks.[5][9]

  • Wear Appropriate PPE: Before approaching the spill, don the recommended personal protective equipment (gloves, goggles, lab coat, and respirator if necessary).[3]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill.[2][3]

  • Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Using non-sparking tools, collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[3][5]

  • Clean the Area: Decontaminate the spill area with soap and water.

  • Dispose of Waste: Dispose of the sealed container and any contaminated PPE as hazardous waste.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the workflow for responding to a chemical spill.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Acid prep_materials->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_seal Tightly Seal Container After Use handle_use->handle_seal cleanup_decontaminate Decontaminate Work Surface handle_seal->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ignition Remove Ignition Sources spill->ignition ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain ignition->contain collect Collect Waste in Labeled Container (Use Non-Sparking Tools) contain->collect clean Clean & Decontaminate Spill Area collect->clean dispose Dispose of Waste as Hazardous clean->dispose

Caption: Workflow for Responding to a this compound Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.